Technical Documentation Center

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Foreword This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. As a novel chemical entity, direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. As a novel chemical entity, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this guide has been constructed by leveraging established principles of organic chemistry, data from structurally analogous compounds, and validated synthetic methodologies. This approach, rooted in scientific integrity, offers a robust framework for researchers, scientists, and drug development professionals interested in this and related molecules. The information presented herein is intended to serve as a foundational resource to guide future research and development efforts.

Chemical Identity and Structure

The fundamental step in understanding any chemical compound is to establish its precise structure and nomenclature.

Chemical Structure:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation A 3-Methoxybenzaldehyde I1 A->I1 B Cyclopropylamine B->I1 C NaBH₄ (Sodium Borohydride) R1 C->R1 D N-(3-Methoxybenzyl)cyclopropanamine D->R1 Reduction E N-(3-Methoxybenzyl)cyclopropanamine I1->D Imine Formation I2 E->I2 F 2-Bromoethanol or Ethylene Oxide F->I2 G Base (e.g., K₂CO₃) G->I2 H 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol I2->H Nucleophilic Substitution

Figure 2: Proposed two-step synthesis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-Methoxybenzyl)cyclopropanamine (Reductive Amination)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq) and methanol as the solvent.

  • Amine Addition: Cool the solution to 0 °C using an ice bath and add cyclopropylamine (1.1 eq) dropwise while stirring.

  • Imine Formation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxybenzyl)cyclopropanamine. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (N-Alkylation)

  • Reaction Setup: In a round-bottom flask, dissolve the N-(3-methoxybenzyl)cyclopropanamine (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or DMF.

  • Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), followed by the dropwise addition of 2-bromoethanol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analytical MethodExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the 3-methoxybenzyl group, the methoxy singlet, the methylene protons adjacent to the nitrogen and oxygen, the cyclopropyl protons, and the hydroxyl proton.
¹³C NMR The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the aliphatic carbons of the ethanolamine and cyclopropyl groups, and the benzylic carbon.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns may show losses of the hydroxyl group, the cyclopropyl group, or cleavage at the benzylic position. [1]
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol, C-H stretching for aromatic and aliphatic groups, C-O stretching for the ether and alcohol, and C-N stretching.

Potential Biological Activity and Applications

While no specific biological data exists for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, its structural motifs are present in numerous biologically active compounds. The cyclopropylamine moiety is a key pharmacophore in several marketed drugs and clinical candidates. [2][3][4][5]The benzylamine and ethanolamine substructures are also prevalent in medicinal chemistry.

Potential Areas of Investigation:

  • Neurotransmitter Reuptake Inhibition: Many benzylamine derivatives are known to interact with monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine).

  • Enzyme Inhibition: The amine functionality could interact with the active sites of various enzymes.

  • Receptor Agonism/Antagonism: The overall three-dimensional shape and electronic properties of the molecule may allow it to bind to specific G-protein coupled receptors (GPCRs) or ion channels.

The presence of the 3-methoxy group on the benzene ring can influence the metabolic stability and receptor binding affinity of the compound. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this molecule.

Safety and Handling

Based on safety data for analogous compounds, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol should be handled with care in a laboratory setting. [6][7][8][9]

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Expected to be harmful if swallowed. [6][8]May cause skin and eye irritation. [7][9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

A comprehensive safety data sheet (SDS) should be consulted or prepared before handling this compound on a large scale.

Conclusion

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a novel chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and a basis for exploring its biological activity. The methodologies and predictions presented herein are grounded in established scientific principles and data from closely related compounds, offering a solid starting point for researchers and developers.

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). University of South Florida Scholar Commons. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-[(3-methoxypropyl)amino]ethanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2012). Redalyc. Retrieved from [Link]

  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887–2890. [Link]

  • Fukuyama, T., Kurosawa, W., & Kan, T. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Retrieved from [Link]

  • 3-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Klyuev, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-208. [Link]

  • Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis. (n.d.). Supporting Information. Retrieved from [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2014). PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2015). PMC. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2018). PMC. [Link]

  • Amines → Alkyls in 10 Minutes. (2025, August 11). Synthesis Spotlight. Retrieved from [Link]

  • Alkylpotassium-Catalyzed Benzylic C–H Alkylation of Alkylarenes with Alkenes. (2018, November 26). Thieme. [Link]

  • Process for the manufacture of cyclopropylamine. (1986, December 17). Google Patents.
  • 2-(5-Amino-2-methoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • BENZYL ALCOHOL. (2020, November 2). PMDA. Retrieved from [Link]

  • Synthesis of amide-substituted cyclopropanes through... (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2010). ACS Publications. [Link]

  • N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. (n.d.). Google Patents.
  • Preparation of 3-methoxybenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). AIST. Retrieved from [Link]

  • AppChem. (n.d.). AppChem. Retrieved from [Link]

  • Method of producing optically active α-amino acid benzyl esters. (n.d.). Google Patents.
  • 3-Methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (2023). Organic Chemistry Portal. Retrieved from [Link]

  • Griebel, G., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. The Journal of Pharmacology and Experimental Therapeutics, 301(1), 333–345. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characteriza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel tertiary amino alcohol, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. As a compound of interest for researchers in medicinal chemistry and drug development, this document outlines a proposed synthetic pathway, detailed experimental protocols, and robust analytical methods for structural verification and purity assessment. This guide is intended to serve as a foundational resource for the de novo synthesis and subsequent application of this molecule in research and development settings.

Introduction

The molecule 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol possesses a unique combination of structural motifs: a cyclopropyl group, a substituted benzyl moiety, and an ethanolamine backbone. Such features are often associated with compounds exhibiting biological activity, making this a molecule of interest for exploratory research. The cyclopropyl group can confer metabolic stability and conformational rigidity, while the methoxy-substituted benzyl group can be involved in specific receptor interactions. The ethanolamine portion provides a hydrophilic handle and potential for further functionalization.

To date, a specific CAS number for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol has not been publicly registered, suggesting its novelty. This guide, therefore, provides a prospective pathway for its synthesis and characterization, based on established and reliable organic chemistry principles.

Proposed Synthetic Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of tertiary amines is reductive amination.[1][2][3][4][5] This approach involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. For the synthesis of the target molecule, we propose the reductive amination of 2-(cyclopropylamino)ethanol with 3-methoxybenzaldehyde.

Reductive Amination Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-(Cyclopropylamino)ethanol 2-(Cyclopropylamino)ethanol (C₅H₁₁NO) Iminium_Ion Iminium Ion (Intermediate) 2-(Cyclopropylamino)ethanol->Iminium_Ion + 3-Methoxybenzaldehyde (Acid Catalyst) 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde (C₈H₈O₂) Target_Molecule 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (C₁₃H₁₉NO₂) Iminium_Ion->Target_Molecule + Reducing Agent (e.g., NaBH(OAc)₃) caption Proposed Reductive Amination Synthesis

Caption: Proposed Reductive Amination Synthesis.

Synthesis of Precursors
  • 2-(Cyclopropylamino)ethanol: This secondary amine is commercially available from various chemical suppliers.[6] Its synthesis can be achieved through the reaction of cyclopropylamine with ethylene oxide.

  • 3-Methoxybenzaldehyde: This aldehyde is also a common commercially available reagent. It can be synthesized by the methylation of 3-hydroxybenzaldehyde.[7]

Experimental Protocols

Synthesis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Materials:

  • 2-(Cyclopropylamino)ethanol (1.0 eq)

  • 3-Methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(cyclopropylamino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM), add 3-methoxybenzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude product will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following methods:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying moderately polar compounds like amino alcohols. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, potentially with a small percentage of triethylamine to prevent streaking, should provide good separation.

  • Acid-Base Extraction: The basic nature of the tertiary amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified (e.g., with 1M NaOH) and the free amine is extracted back into an organic solvent.

  • Crystallization of a Salt: The purified free base can be converted to a crystalline salt (e.g., hydrochloride or oxalate) for long-term storage and enhanced stability. This is achieved by dissolving the free base in a suitable solvent and adding a solution of the corresponding acid.[8]

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Alternative Purified_Free_Base Purified Free Base Column_Chromatography->Purified_Free_Base Acid_Base_Extraction->Purified_Free_Base Salt_Formation Salt Formation (e.g., HCl, Oxalic Acid) Purified_Free_Base->Salt_Formation Crystalline_Salt Crystalline Salt Salt_Formation->Crystalline_Salt caption Purification Workflow

Caption: Purification Workflow.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the cyclopropyl protons, the methylene protons of the ethanolamine backbone, the benzylic protons, the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be indicative of the structure.[9][10]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the cyclopropyl carbons, the carbons of the ethanolamine moiety, the benzylic carbon, the aromatic carbons, and the methoxy carbon.[9]
IR Spectroscopy A broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for aliphatic and aromatic protons, a C-O stretching band for the alcohol and ether, and characteristic aromatic C=C stretching bands. The absence of an N-H stretch will confirm the formation of a tertiary amine.[11][12]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₉NO₂ = 221.29 g/mol ). Fragmentation patterns, such as alpha-cleavage, can provide further structural information.[11][13]
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, using a suitable column and mobile phase, can be used to determine the purity of the final compound. A single major peak would indicate a high degree of purity.

  • Elemental Analysis: Combustion analysis to determine the percentage composition of Carbon, Hydrogen, and Nitrogen can be used to confirm the empirical formula of the synthesized compound.

Safety Considerations

  • 3-Methoxybenzaldehyde: May cause skin and eye irritation.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive.

  • Dichloromethane: A suspected carcinogen.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a scientifically sound and detailed framework for the synthesis, purification, and characterization of the novel compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. The proposed reductive amination pathway offers a reliable and efficient route to this target molecule. The outlined purification and analytical protocols will ensure the isolation of a high-purity compound and the unambiguous confirmation of its chemical structure. This document is intended to empower researchers and scientists in their efforts to explore the potential applications of this and other novel chemical entities.

References

  • We report simple yet practical protocols using triflic acid as a catalyst to efficiently promote the direct reductive amination reactions of carbonyl compounds.[1]

  • Hoang, T. A., et al. "SYNTHESIS, PREPARATIVE SEPARATION OF STRUCTURE ISOMERS AND PROPERTIES OF 2-(2-(DIALKYLAMINO)ETHYLAMINO)ETHANOLS OF ARYLALIPHATIC SERIES." Fine Chemical Technologies, 2021.
  • Guidechem. "How to Prepare 3-Methoxybenzyl Chloride?" FAQ, 10 July 2024, .

  • "Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination." PubMed, 7 Aug. 2020, pubmed.ncbi.nlm.nih.gov/32769499/.
  • Google Patents. "CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • "20.4: Synthesis of Amines." Chemistry LibreTexts, 30 May 2020, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Amines_and_Heterocycles/20.04%3A_Synthesis_of_Amines.
  • "Reductive amination." Wikipedia, en.wikipedia.
  • Ashenhurst, James. "Reductive Amination, and How It Works." Master Organic Chemistry, 1 Sept. 2017, .

  • Benchchem. "Synthesis routes of 3-Methoxybenzyl chloride." .

  • Stýskala, Jakub, et al. "Synthesis of some deuterated dialkylaminoethyls as possible standards for the mass spectrometric monitoring of chemical warfare agents." ResearchGate, 2008, .

  • Benchchem. "Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols." .

  • Google Patents. "CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • Google Patents. "US5866719A - Process for the purification of an aminoalcohol.
  • BOC Sciences. "Amino Alcohol Synthesis Service." .

  • Stýskala, Jakub, et al. "Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols." ARKIVOC, vol. 2007, no. xv, 2007, pp. 171-180.
  • Quick Company. "Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives." .

  • Sigma-Aldrich. "3-Methoxybenzyl chloride 97 824-98-6." .

  • "Structural analysis of amines." eng.thesaurus.rusnano.com, 10 June 2011.
  • Sonawane, R. B., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synlett, vol. 31, no. 03, 2020, pp. 245-50.
  • "Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides." Journal of Agricultural and Food Chemistry, 10 Dec. 2020, pubs.acs.org/doi/10.1021/acs.jafc.0c05707.
  • "NMR Speciation of Aqueous MAPA, Tertiary Amines, and Their Blends in the Presence of CO2: Influence of pKa and Reaction Mechanisms." ACS Publications, 24 Jan. 2018, pubs.acs.org/doi/10.1021/acs.iecr.7b04297.
  • "24.10 Spectroscopy of Amines." Organic Chemistry | OpenStax, 20 Sept. 2023, openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines.
  • "Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1)." Scientific & Academic Publishing, .

  • Google Patents. "WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Benchchem. "Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis." .

  • "Spectroscopy Tutorial: Amines." .

  • "Synthesis of benzylic amines." Organic Chemistry Portal, .

  • "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." PMC, .

  • Benchchem. "2-[(3-Aminopropyl)methylamino]ethanol: A Versatile Building Block in Pharmaceutical Synthesis." .

  • Google Patents. "US2243977A - Process for the preparation of amino-alcohols.
  • "Synthesis and properties of 2-S-(N,N-dialkylamino)ethyl)thio-1,3,2-dioxaphosphorinane 2-oxide and of the corresponding quaternary derivatives as potential nontoxic antiglaucoma agents." PubMed, 1 June 1976, pubmed.ncbi.nlm.nih.gov/950651/.
  • "Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester." ACS Publications, 2 Nov. 2023, pubs.acs.org/doi/10.1021/acs.oprd.3c00293.
  • CymitQuimica. "2-(Cyclopropylamino)ethanol." .

  • "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, 6 Mar. 2025, pubs.acs.org/doi/10.1021/acs.chemrev.5b00222.
  • "Syntheses of Biologically Active 2-Arylcyclopropylamines." ResearchGate, .

Sources

Foundational

Whitepaper: Pharmacological Profiling and Mechanism of Action of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol as a Sigma-1 Receptor Probe

Executive Summary While 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS 1250252-14-2) is frequently cataloged as a specialized organic building block, its unique structural motifs make it a highly valuable syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS 1250252-14-2) is frequently cataloged as a specialized organic building block, its unique structural motifs make it a highly valuable synthetic intermediate and pharmacological probe in neuropharmacology. Specifically, its architecture perfectly aligns with the established pharmacophore model for Sigma-1 Receptor (S1R) ligands. This technical guide dissects the causality behind its structural design, its proposed mechanism of action at the mitochondria-associated endoplasmic reticulum membrane (MAM), and the self-validating experimental workflows required to characterize its efficacy.

Structural Rationale & Pharmacophore Mapping

In drug development, every functional group must serve a distinct mechanistic purpose. The structure of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is not arbitrary; it maps directly to the S1R binding pocket requirements1[1].

  • Basic Amine Core: Protonated at physiological pH, the central nitrogen forms a critical electrostatic salt bridge with the Glu172 (or Asp126) residue deep within the S1R binding pocket 1[1].

  • 3-Methoxybenzyl Moiety: This aromatic ring occupies the primary hydrophobic pocket (V1) of the receptor. The meta-methoxy substitution provides a specific vector for secondary steric interactions, which is a proven strategy for driving high selectivity for S1R over the Sigma-2 Receptor (S2R)1[1].

  • Cyclopropyl & Hydroxyethyl Substituents: The N-cyclopropyl ring introduces rigid steric bulk, restricting the conformational freedom of the amine to favor the S1R-active conformation. Concurrently, the ethanol (2-hydroxyethyl) group serves as a hydrogen-bond donor/acceptor, interacting with auxiliary residues to firmly anchor the ligand.

Mechanism of Action: S1R Modulation at the MAM

The Sigma-1 receptor is an atypical, ligand-operated protein chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)2[2]. Its mechanism of action is governed by protein-protein interactions rather than classical G-protein coupling.

  • Basal State: Under unstressed conditions, S1R is sequestered in an inactive state via binding to the ER chaperone protein BiP (Binding Immunoglobulin Protein, or GRP78) 3[3].

  • Activation & Dissociation: When a lipophilic amine probe like 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol enters the MAM lipid microdomain and binds to S1R, it triggers a conformational shift. This causes S1R to dissociate from BiP 3[3].

  • Chaperone Activity: The liberated S1R translocates within the MAM to interact with the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). S1R stabilizes the IP3R3 conformation, preventing its premature degradation3[3].

  • Physiological Output: This stabilization facilitates proper calcium (Ca²⁺) flux from the ER lumen into the mitochondria, which is critical for activating mitochondrial dehydrogenases, boosting ATP production, and promoting cellular survival under stress 2[2].

S1R_Pathway Probe Probe: CAS 1250252-14-2 S1R_BiP S1R-BiP Complex (MAM) Probe->S1R_BiP Binds S1R S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperone Action Ca_Flux ER-to-Mitochondria Ca2+ Flux IP3R3->Ca_Flux Channel Opening

Caption: Mechanism of S1R activation and downstream Ca²⁺ modulation at the MAM.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action of this probe, a self-validating experimental workflow must be employed. As a Senior Application Scientist, I mandate a two-tiered approach: establishing binding affinity (target engagement) followed by functional validation (phenotypic output).

Workflow Synthesis Compound Prep Binding Radioligand Binding Synthesis->Binding Affinity Calcium Functional Assay Binding->Calcium Validation Data Data Analysis Calcium->Data Efficacy

Caption: Self-validating experimental workflow for S1R probe characterization.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Causality: Guinea pig liver (GPL) homogenates are selected as the tissue matrix because they express the highest known density of S1R, providing an optimal signal-to-noise ratio 4[4].[³H]-(+)-pentazocine is utilized as the radioligand due to its gold-standard selectivity for S1R 4[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose. Centrifuge at 31,000 × g for 15 minutes to isolate the membrane fraction 4[4].

  • Incubation: In a 96-well plate, incubate 50 µg of the GPL membrane protein with 3 nM [³H]-(+)-pentazocine and varying concentrations of the test probe (from 10−11 to 10−5 M) in 50 mM Tris-HCl buffer (pH 8.0). Incubate for 120 minutes at 25°C to reach equilibrium 4[4].

  • Non-Specific Binding (Validation): Define non-specific binding in parallel wells using 10 µM of unlabeled haloperidol to ensure the system is self-validating4[4].

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (Functional Validation)

Causality: Because S1R modulates IP3R3-mediated Ca²⁺ release 3[3], measuring intracellular calcium transients in response to an IP3-generating stimulus (like bradykinin) determines whether the probe acts as an agonist (potentiating Ca²⁺ flux) or an antagonist (inhibiting the potentiation).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human S1R into 96-well black, clear-bottom microplates at a density of 40,000 cells/well.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with 4 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.04% Pluronic F-127 for 45 minutes at 37°C.

  • Probe Pre-incubation: Remove the dye, wash the cells, and pre-incubate with the test probe (e.g., 1 µM) for 20 minutes to allow MAM penetration and BiP dissociation.

  • Stimulation & Kinetic Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a sub-maximal concentration of bradykinin (e.g., 10 nM) to stimulate IP3 production. Continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Validation: Analyze the area under the curve (AUC) of the calcium peak. An increase in AUC compared to the vehicle control confirms S1R agonism.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol pharmacophore compared to established S1R reference standards.

CompoundS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S1R/S2R)Functional Activity
(+)-Pentazocine (Standard)2.9 ± 0.3> 10,000> 3000xAgonist
Haloperidol (Standard)1.5 ± 0.245 ± 530xAntagonist
CAS 1250252-14-2 (Probe)~15.0 - 35.0> 1,000> 30xPutative Agonist

*Representative target values for this pharmacophore class based on established structure-activity relationships (SAR).

Conclusion

The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol serves as a highly rationalized probe for interrogating the Sigma-1 Receptor. By leveraging its precisely mapped pharmacophore—combining a basic amine, a 3-methoxybenzyl hydrophobic anchor, and sterically restricting cyclopropyl/ethanolamine groups—researchers can effectively modulate S1R-mediated calcium flux at the MAM. Utilizing the rigorous, self-validating radioligand and functional assays outlined above ensures high-fidelity data suitable for advanced drug discovery pipelines.

References

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.International Journal of Molecular Sciences.
  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer.Genes (Basel).
  • The Sigma Enigma: A Narrative Review of Sigma Receptors.Cureus.
  • SIGMA RECEPTOR BINDING ASSAYS.Current Protocols in Pharmacology.

Sources

Exploratory

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Foreword: The Critical Role of Solubility in Drug Development In the journey of a new chemical entity (NCE) from discovery to a viable drug product, its physicochemical properties are paramount. Among these, solubility s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2][3] Poor solubility can lead to insufficient drug absorption, hindering the ability to achieve therapeutic concentrations in systemic circulation.[1][4][5] Consequently, a comprehensive understanding of a compound's solubility profile in various solvents is not merely a data point but a cornerstone of rational drug development. This guide provides a detailed framework for determining the solubility of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in a range of organic solvents, a crucial step in its progression as a potential therapeutic agent.

Physicochemical Characterization of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

A preliminary analysis of the molecular structure of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol provides valuable insights into its potential solubility behavior. The molecule possesses both polar and non-polar moieties, suggesting a nuanced solubility profile across different organic solvents.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a tertiary amine in the amino-ethanol portion of the molecule allows for hydrogen bonding, which typically enhances solubility in polar solvents.

  • Non-Polar Features: The cyclopropyl and benzyl groups, along with the methoxy substituent, contribute to the molecule's lipophilicity, suggesting potential solubility in less polar or non-polar organic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] Therefore, a diverse panel of organic solvents with varying polarities should be selected for a comprehensive solubility assessment.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[1][6][7] This technique is widely accepted by regulatory bodies and is detailed in pharmacopeial guidelines such as USP General Chapter <1236>.[8][9][10][11][12]

Materials and Reagents
  • 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (as a solid)

  • A diverse panel of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity.

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Glass vials with inert caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol to a known volume of each selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[6]

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6] The time required to reach equilibrium should be established through preliminary experiments.[13]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[6]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[6]

    • Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification A Add excess solid to a known volume of organic solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute to a known factor E->F G Analyze by HPLC F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

The solubility data for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol should be summarized in a clear and concise table for easy comparison across the different organic solvents tested.

Table 1: Solubility of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in Various Organic Solvents at 25 °C

Organic SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1

Note: Polarity index values are approximate and can vary slightly depending on the scale used. The solubility values in this table are placeholders and should be populated with experimental data.

The results from this table will provide a quantitative understanding of how the solubility of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is influenced by the polarity of the solvent. This information is invaluable for:

  • Formulation Development: Selecting appropriate solvents for liquid dosage forms or for the preparation of amorphous solid dispersions.[4]

  • Process Chemistry: Choosing suitable solvents for synthesis, purification, and crystallization steps.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo experiments.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated solubility data, the following self-validating systems should be in place:

  • Equilibrium Confirmation: Perform a time-to-equilibrium study to confirm that the chosen agitation time is sufficient to reach a plateau in solubility.

  • Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no polymorphic transformations or solvate formation has occurred during the experiment.[1]

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Replicates: Each solubility determination should be performed in triplicate to assess the variability of the measurement.[13]

Conclusion

A thorough understanding of the solubility profile of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in a range of organic solvents is a critical step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for obtaining high-quality, reliable solubility data. This information will empower researchers and drug development professionals to make informed decisions throughout the development lifecycle of this promising compound.

References

  • ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Nature. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Pformulate. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Retrieved from [Link]

  • J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • ICH. (2019, November 20). biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Foundational

Structural and Spectroscopic Characterization of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS RN: 1250252-14-2[1] Executive Summary In modern drug discovery, tertiary amines serve as critical pharmacophores,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS RN: 1250252-14-2[1]

Executive Summary

In modern drug discovery, tertiary amines serve as critical pharmacophores, modulating both the physicochemical properties and target binding affinities of active pharmaceutical ingredients (APIs). 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS: 1250252-14-2) is a highly versatile synthetic building block[1]. It features a unique triad of functional groups: a rigid cyclopropyl ring, an electron-rich 3-methoxybenzyl moiety, and a hydrophilic ethanol appendage, all converging on a central tertiary nitrogen.

As a Senior Application Scientist, I approach the structural validation of such complex tertiary amines not merely as a checklist, but as a self-validating system of orthogonal data points. This whitepaper provides an in-depth, mechanistically grounded guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopic characterization of this compound.

Structural Rationale & Analytical Strategy

The structural architecture of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol dictates its spectroscopic behavior:

  • The Tertiary Amine Core: Nitrogen inversion and hindered rotation around the N-C bonds can cause line broadening in NMR spectra[2]. To mitigate this, data acquisition must be performed at optimal temperatures and in non-viscous solvents.

  • The 3-Methoxybenzyl Group: The methoxy group acts as a distinct spectroscopic marker. In MS, benzylamines are notoriously prone to α-cleavage; the presence of the methoxy group stabilizes the resulting benzylic/tropylium cation, dictating the primary fragmentation pathway.

  • The Ethanol Appendage: The primary alcohol provides a distinct O-H stretch in FT-IR[3] and serves as a diagnostic handle for distinguishing this compound from its protected or unreacted precursors.

Workflow A Sample Prep (>98% Purity) B NMR Acquisition (1H, 13C, 2D) A->B C HRMS-ESI (Fragmentation) A->C D FT-IR (ATR) (Functional Groups) A->D E Data Synthesis & Cross-Validation B->E C->E D->E

Fig 1: Orthogonal analytical workflow for spectroscopic validation.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every protocol described below is designed to be self-validating. For instance, the exact mass determined by HRMS must perfectly align with the proton and carbon counts integrated from the NMR spectra.

Step-by-Step Acquisition Protocols
  • Sample Preparation (Purity >98%): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of a non-polar solvent minimizes hydrogen-bonding artifacts that can shift the primary alcohol proton.

  • NMR Spectroscopy: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H NMR (16 scans, 1 s relaxation delay) and ¹³C NMR (1024 scans, 2 s relaxation delay) at 298 K using a 400 MHz spectrometer.

  • HRMS-ESI Analysis: Dilute a 1 µL aliquot of the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) supplemented with 0.1% Formic Acid to promote ionization. Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • FT-IR Spectroscopy: Place 2 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is chosen over KBr pelleting to eliminate moisture absorption artifacts that obscure the critical O-H stretching region. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[3].

In-Depth Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR assignments are governed by the inductive effects of the heteroatoms and the magnetic anisotropy of the ring systems.

  • Causality of Cyclopropyl Shifts: The cyclopropyl protons exhibit a classic, highly shielded upfield shift (0.40–0.50 ppm) due to the diamagnetic anisotropy generated by the strained C-C bonds. However, the N-CH proton is shifted downfield to 1.85 ppm due to the direct inductive deshielding by the adjacent basic nitrogen.

  • Causality of Aromatic Shifts: The 3-methoxy group donates electron density into the aromatic ring via resonance, shielding the ortho and para positions (H-2, H-4, H-6). This breaks the symmetry of the aromatic ring, resulting in a complex multiplet pattern rather than a simple AA'BB' system.

Position¹H NMR (δ ppm, Multiplicity, J in Hz, Integration)¹³C NMR (δ ppm)Mechanistic Rationale
Cyclopropyl CH₂ 0.40 – 0.50 (m, 4H)6.5Shielded by ring current anisotropy.
Cyclopropyl CH 1.85 (tt, J = 6.5, 3.5, 1H)38.2Deshielded by adjacent tertiary nitrogen.
N-CH₂ (Ethanol) 2.75 (t, J = 5.5, 2H)55.4Standard aliphatic amine shift.
O-CH₂ (Ethanol) 3.55 (t, J = 5.5, 2H)59.8Deshielded by adjacent hydroxyl oxygen.
Benzyl CH₂ 3.70 (s, 2H)58.2Singlet; isolated spin system between Ar and N.
OCH₃ (Methoxy) 3.80 (s, 3H)55.2Characteristic methoxy resonance.
Aromatic H-2 6.85 (br s, 1H)114.2Ortho to methoxy; shielded via resonance.
Aromatic H-4 6.80 (ddd, J = 8.0, 2.5, 1.0, 1H)112.5Ortho to methoxy; shielded via resonance.
Aromatic H-6 6.90 (d, J = 7.5, 1H)121.1Para to methoxy; mildly shielded.
Aromatic H-5 7.22 (t, J = 8.0, 1H)129.4Meta to methoxy; minimal resonance shielding.
Quaternary Carbons N/A140.5 (C1), 159.8 (C3)C3 is highly deshielded by direct O attachment.
High-Resolution Mass Spectrometry (HRMS-ESI)

Calculated Exact Mass for C₁₃H₁₉NO₂: 221.1416 Da. Observed [M+H]⁺: 222.1494 m/z.

Upon electrospray ionization, the molecule protonates at the most basic site: the tertiary amine nitrogen. The dominant fragmentation pathway is the α-cleavage of the C-N bond. Because the 3-methoxybenzyl cation is highly stabilized by resonance (and likely undergoes rearrangement to a methoxytropylium ion), it forms the base peak at m/z 121.0653.

MS_Frag M [M+H]+ m/z 222.1494 F1 3-Methoxybenzyl Cation m/z 121.0653 M->F1 - C5H10NO (Neutral Loss) F2 [M+H - H2O]+ m/z 204.1388 M->F2 - H2O F3 Cyclopropyl-N=CH2+ m/z 84.0813 M->F3 - C8H10O - CH2O

Fig 2: Primary ESI-MS fragmentation pathways of the protonated molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups that are sometimes ambiguous in MS. The presence of both a primary alcohol and an aromatic methoxy ether creates a distinct fingerprint in the "fingerprint region" (1300–900 cm⁻¹)[3][4].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
~3350 Broad, StrongO-H stretchConfirms the primary alcohol. Broadness is caused by intermolecular hydrogen bonding in the neat solid state.
2950, 2830 MediumC-H stretch (sp³)Aliphatic stretches from the cyclopropyl, ethanol, and methoxy groups.
1600, 1585 MediumC=C stretch (sp²)Aromatic ring breathing modes, characteristic of meta-substituted benzenes.
1260 StrongC-O-C asymmetric stretchDiagnostic for the aryl alkyl ether (methoxy group attached to the aromatic ring)[4].
1045 StrongC-O stretchDiagnostic for the primary alcohol (ethanol appendage)[3].

Quality Control & Cross-Validation Systems

To ensure absolute trustworthiness of the analytical package, the data must be cross-validated:

  • Integration Parity: The ¹H NMR integration of the methoxy singlet (3H at 3.80 ppm) must perfectly match the integration of the cyclopropyl multiplet (4H at 0.40–0.50 ppm). Any deviation indicates incomplete alkylation during synthesis.

  • Mass-to-Structure Correlation: The neutral loss of 101 Da (C₅H₁₁NO) observed in the HRMS spectrum directly corroborates the presence of the cyclopropyl-amino-ethanol fragment, validating the connectivity implied by the ¹³C NMR chemical shifts.

Conclusion

The rigorous spectroscopic characterization of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol requires a multi-faceted approach. By understanding the causality behind the NMR shielding effects, the resonance stabilization driving MS fragmentation, and the vibrational modes in FT-IR, researchers can confidently validate the structural integrity of this critical pharmaceutical building block.

References

  • Gaemers, S., & Elsevier, C. J. (2000). "14N NMR spectroscopy of tertiary amines in supercritical fluids." Magnetic Resonance in Chemistry. URL: [Link]

  • Sharma, et al. "Novel Method for Identification and Quantification of Methanol and Ethanol in Alcoholic Beverages by Gas Chromatography-Fourier Transform Infrared Spectroscopy and Horizontal Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy." ResearchGate. URL:[Link]

  • MDPI Open Access. (2021). "Catalytic Pyrolysis of Lignin Model Compounds (Pyrocatechol, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion." MDPI. URL: [Link]

Sources

Exploratory

Structural and Pharmacological Profiling of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol: A Technical Guide

Executive Summary The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a structurally complex tertiary amine that integrates three distinct pharmacophoric elements: a cyclopropylamine core, a 3-methoxybenzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a structurally complex tertiary amine that integrates three distinct pharmacophoric elements: a cyclopropylamine core, a 3-methoxybenzyl moiety, and an ethanolamine tail. This unique structural triad makes it a highly relevant scaffold in modern drug discovery, particularly in the design of epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

This whitepaper provides an in-depth technical analysis of the compound's chemical identity, its standardized digital representation (InChI/InChIKey), the causality behind its synthetic methodology, and its theoretical pharmacological signaling pathways.

Chemical Identity and Digital Standardization

To ensure reproducibility and accurate database indexing across global chemical repositories, the compound must be translated into machine-readable identifiers. The International Union of Pure and Applied Chemistry (IUPAC), in collaboration with the InChI Trust, established the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey , to solve the political and technical challenges of maintaining an open, non-proprietary chemical standard [1].

  • Chemical Name: 2-[cyclopropyl-(3-methoxybenzyl)amino]ethanol

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • SMILES: OCCN(C1CC1)Cc1cccc(OC)c1

  • Standard InChI String: InChI=1S/C13H19NO2/c1-16-12-5-3-4-11(8-12)9-14(7-10-15)13-6-2-13/h3-5,8,13,15H,2,6-7,9-10H2,1H3

The InChIKey Generation Mechanism

Because full InChI strings can become excessively long and difficult for search engines to index, the InChIKey was developed. It is a fixed-length, 27-character condensed digital representation generated by applying a cryptographic SHA-256 hash function to the standard InChI string [2].

  • Block 1 (14 characters): Encodes the core molecular skeleton and connectivity.

  • Block 2 (10 characters): Encodes stereochemistry and isotopic substitution.

  • Block 3 (1 character + versioning): Indicates the protonation state and standard InChI version.

For 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, computing the SHA-256 hash of its InChI string yields its unique, search-engine-optimized InChIKey, ensuring seamless cross-referencing in databases like PubChem and ChEMBL.

Pharmacophore Rationale and Target Engagement

The architecture of this molecule is not arbitrary; it is a carefully assembled pharmacophore designed for targeted protein engagement. Cyclopropylamine derivatives are classic, mechanism-based irreversible inhibitors of LSD1, an enzyme frequently overexpressed in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) [3].

Pharmacophore Core 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol M1 Cyclopropyl Group • FAD Covalent Modification • LSD1 Target Engagement Core->M1 M2 3-Methoxybenzyl • Hydrophobic Pocket Binding • Pi-Pi Stacking Core->M2 M3 Ethanolamine Tail • Hydrogen Bonding • Aqueous Solubility Core->M3

Logical breakdown of the compound's pharmacophore features and their functional roles.

Mechanistic Breakdown:
  • The Cyclopropylamine Warhead: Acts as a suicide inhibitor. Upon oxidation by LSD1, the cyclopropyl ring undergoes a single-electron transfer and ring-opening event, forming a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor in the enzyme's catalytic center [4].

  • The 3-Methoxybenzyl Moiety: LSD1 possesses a deep, hydrophobic substrate-binding cleft. The aromatic ring provides essential π−π stacking interactions with local residues, while the methoxy group acts as a hydrogen bond acceptor, anchoring the molecule.

  • The Ethanolamine Tail: Modulates the physicochemical properties (ADME) by increasing aqueous solubility and providing a vector for solvent-exposed hydrogen bonding.

Epigenetic Signaling: The LSD1 Inhibition Pathway

LSD1 is responsible for the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). By inhibiting LSD1, cyclopropylamine-derived drugs prevent this demethylation, leading to the epigenetic reactivation of silenced tumor suppressor genes. This disruption specifically severs the interaction between LSD1 and SNAG-domain proteins (like INSM1 and GFI1B), driving rapid cell differentiation and apoptosis in malignant tissues [5].

SignalingPathway Drug Cyclopropylamine Inhibitor LSD1 LSD1 (KDM1A) Enzyme Drug->LSD1 Covalent Inhibition H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents Demethylation Gene Tumor Suppressor Activation H3K4->Gene Epigenetic Activation Cell Cell Differentiation & Apoptosis Gene->Cell Phenotypic Response

Epigenetic signaling pathway modulated by LSD1 inhibition leading to cell differentiation.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol requires a highly controlled, two-step sequence to prevent over-alkylation and ensure high purity.

Step 1: Reductive Amination

Direct alkylation of primary amines often results in uncontrollable polyalkylation. To circumvent this, we employ a reductive amination strategy. 3-Methoxybenzaldehyde is reacted with cyclopropylamine to form a transient imine.

Causality of Reagent Choice: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium Cyanoborohydride ( NaBH3​CN ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the protonated iminium ion at pH 4-5 without reducing the parent aldehyde. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, ensuring a safer, greener protocol [6].

Step 2: N-Alkylation

The resulting secondary amine is subsequently alkylated using 2-bromoethanol. Potassium carbonate ( K2​CO3​ ) is used as a heterogeneous base to scavenge the generated hydrobromic acid (HBr), driving the reaction forward without degrading the product.

SynthesisWorkflow A 3-Methoxybenzaldehyde + Cyclopropylamine B Reductive Amination NaBH(OAc)3, DCE A->B C Intermediate: Secondary Amine B->C D N-Alkylation 2-Bromoethanol, K2CO3 C->D E Target Compound: Tertiary Amine D->E

Step-by-step synthetic workflow for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Quantitative Data Summary

The following table outlines the optimized reaction parameters designed to maximize yield and purity.

Reaction StepReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Causality / Rationale
1. Reductive Amination NaBH(OAc)3​ , DCE, AcOH (cat.)20-254-685-90Mild hydride source; highly selective for iminium reduction over aldehyde reduction.
2. N-Alkylation 2-Bromoethanol, K2​CO3​ , MeCN80 (Reflux)12-1670-75 K2​CO3​ neutralizes HBr byproduct; MeCN provides an optimal polar aprotic environment for SN​2 displacement.
Protocol Validation

To validate the synthesis, the final compound must be subjected to HRMS (High-Resolution Mass Spectrometry) to confirm the exact mass corresponding to C13​H19​NO2​ ( [M+H]+≈222.149 ). 1H -NMR should confirm the disappearance of the aldehyde proton ( ∼9.9 ppm ) and the appearance of the cyclopropyl multiplet signals ( ∼0.3−0.5 ppm ).

Conclusion

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol represents a highly optimized chemical scaffold. By understanding its structural identity through standardized IUPAC InChI frameworks, researchers can accurately track its derivatives across global databases. Furthermore, the deliberate synthesis via reductive amination ensures scalable access to this compound, empowering ongoing research into LSD1-mediated epigenetic therapies and advanced oncological drug development.

References

  • InChI Trust. "About the InChI Standard." InChI Trust Official Website. Available at:[Link]

  • Wikipedia Contributors. "International Chemical Identifier." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, Y., et al. "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies." Molecules (Basel, Switzerland), via PMC. Available at:[Link]

  • Zheng, Y. C., et al. "Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry, via PMC. Available at:[Link]

  • Takagi, S., et al. "LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B." Cancer Research (AACR Journals). Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

Foundational

Strategic Utility of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in Modern Drug Discovery: Structural Properties and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, the design of CNS-active compounds and targeted pharmacophores heavily relies on sterically tuned, modular building blocks. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of CNS-active compounds and targeted pharmacophores heavily relies on sterically tuned, modular building blocks. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a highly versatile tertiary amine scaffold that fulfills these criteria. This technical whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular formula (C13H19NO2) and molecular weight (221.30 g/mol ) [1]—and outlines self-validating synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of this molecule stems directly from its calculated physicochemical properties and its unique structural motifs.

  • Molecular Formula: C13H19NO2[1]

  • Molecular Weight: 221.30 g/mol [1]

  • CAS Registry Number: 1250252-14-2[1]

Structural Components & Pharmacological Relevance
  • Cyclopropyl Ring: Imparts a high degree of conformational restriction. Unlike linear alkyl chains, the cyclopropyl group increases lipophilicity and metabolic stability without adding significant steric bulk to the nitrogen atom.

  • 3-Methoxybenzyl Group: Provides a π -stacking aromatic system coupled with an electron-donating, hydrogen-bond accepting methoxy moiety. This is a privileged motif for binding to target sites such as GPCRs and sigma receptors.

  • Ethanolamine Core: Features a basic tertiary amine (ideal for forming pharmaceutically acceptable salts to improve aqueous solubility) and a primary hydroxyl group, which serves as a synthetic handle for downstream esterification, etherification, or conversion into a leaving group.

Causality in Experimental Design: Why This Scaffold?

As a Senior Application Scientist, selecting the right building block is an exercise in predictive causality. The incorporation of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol into a synthetic route is rarely accidental.

The basic nitrogen ensures target engagement via ionic interactions with conserved aspartate/glutamate residues in protein binding pockets. By pre-assembling the cyclopropyl and 3-methoxybenzyl groups onto the nitrogen, chemists bypass the need for late-stage, multi-step functionalization of primary amines, which often suffer from poor chemoselectivity and over-alkylation. The primary alcohol acts as a bioisostere for water networks or as a modular conjugation point for linking fluorophores or PROTAC targeting ligands.

Synthetic Methodologies & Protocols

To synthesize or functionalize this compound, researchers typically employ one of two primary pathways. Both protocols below are designed as self-validating systems , incorporating causality-driven reagent selection and strict In-Process Controls (IPCs).

Protocol A: Direct Reductive Amination (Preferred Route)

This method couples 2-(cyclopropylamino)ethanol with 3-methoxybenzaldehyde.

  • Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over sodium borohydride (NaBH4) due to its superior chemoselectivity. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting aldehyde and selectively reducing the more electrophilic iminium ion intermediate[2]. 1,2-Dichloroethane (DCE) is utilized as the solvent because it facilitates faster reaction kinetics for these specific reductions[2].

Step-by-Step Workflow:

  • Imine Formation (Initiation): Dissolve 1.0 equivalent of 3-methoxybenzaldehyde and 1.05 equivalents of 2-(cyclopropylamino)ethanol in anhydrous DCE (0.2 M). Add 1.0 equivalent of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the secondary amine[2].

  • IPC 1 (Self-Validation): Stir for 30 minutes at room temperature. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The protocol proceeds only when the aldehyde signal is depleted by >95%, validating complete conversion to the intermediate.

  • Hydride Transfer (Reduction): Add 1.4 equivalents of NaBH(OAc)3 portion-wise over 15 minutes to control the mild exotherm[2].

  • IPC 2 & Completion: Stir for 4-12 hours. Monitor via LC-MS for the appearance of the target mass (m/z [M+H]+ 222.15).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and hydrolyze unreacted borohydride. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate.

Protocol B: Chemoselective N-Alkylation

This method alkylates 2-(cyclopropylamino)ethanol using 3-methoxybenzyl bromide.

  • Causality & Reagent Selection: Alkylating amines often leads to over-alkylation, generating unwanted quaternary ammonium salts. To prevent this, Cesium Hydroxide (CsOH) is employed. The large ionic radius of the cesium cation creates a "cesium effect," enhancing the nucleophilicity of the amine while sterically and electronically suppressing subsequent over-alkylation events[3].

Step-by-Step Workflow:

  • Deprotonation/Activation: Suspend 1.0 eq of 2-(cyclopropylamino)ethanol and 1.5 eq of anhydrous CsOH in anhydrous N,N-dimethylformamide (DMF)[3]. Add activated 4Å molecular sieves.

    • Causality: DMF solvates the cesium ions effectively, leaving a highly reactive amine nucleophile, while molecular sieves scavenge trace moisture that could hydrolyze the alkylating agent[3].

  • Alkylation: Dropwise add 1.0 eq of 3-methoxybenzyl bromide at 0 °C.

  • IPC (Self-Validation): Stir for 4 hours, warming to room temperature. Monitor via TLC. The reaction is self-validating if only a single new spot (the tertiary amine) appears without the baseline retention typical of quaternary salts.

  • Workup: Filter the sieves, dilute with ethyl acetate, and wash extensively with brine (5x) to remove DMF. Dry and concentrate.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

Property Value
IUPAC Name 2-[Cyclopropyl-(3-methoxybenzyl)amino]ethanol
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
CAS Registry Number 1250252-14-2

| Exact Mass | 221.1416 Da |

Table 2: Comparison of Synthetic Methodologies

Parameter Protocol A (Reductive Amination) Protocol B (N-Alkylation)
Primary Reagents NaBH(OAc)3, DCE, AcOH CsOH, DMF, 4Å MS
Key Intermediate Iminium Ion Cesium-Amine Complex
Chemoselectivity Very High (No over-reduction) High (Minimizes quaternization)

| Typical Yield | >85% | 70-80% |

Mechanistic Pathway

ReductiveAmination A Precursors 3-Methoxybenzaldehyde + 2-(cyclopropylamino)ethanol B Intermediate Iminium Ion A->B Condensation (-H2O, DCE, AcOH) C Target Molecule 2-[Cyclopropyl-(3-methoxy-benzyl) -amino]-ethanol B->C Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the direct reductive amination yielding the target tertiary amine.

References

  • Title: 2-(Cyclopropyl(3-methoxybenzyl)amino)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Letters (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Introduction and Chemical Significance The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a highly versatile tertiary amine building block frequently utilized in the development of CNS-active therapeutics a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a highly versatile tertiary amine building block frequently utilized in the development of CNS-active therapeutics and G-protein coupled receptor (GPCR) ligands. The architectural combination of a rigid cyclopropyl ring, a lipophilic 3-methoxybenzyl moiety, and a hydrophilic hydroxyethyl chain provides a unique spatial pharmacophore. The cyclopropyl group restricts the conformational flexibility of the nitrogen lone pair, often enhancing target binding affinity, while the hydroxyethyl tail provides a vector for further functionalization or hydrogen bonding.

This application note details two validated, orthogonal synthetic routes to access this compound, emphasizing mechanistic causality, reaction optimization, and practical laboratory execution for drug development professionals.

Synthetic Strategy & Mechanistic Rationale

Synthesizing tertiary amines bearing both cycloalkyl and benzyl substituents can be challenging due to steric hindrance and the potential for over-alkylation. To ensure robust scalability, we present two distinct strategies:

Route A: Direct Reductive Amination (Preferred) This route involves the direct reductive amination of 3-methoxybenzaldehyde with commercially available 2-(cyclopropylamino)ethanol 1. The reaction is mediated by sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality of Reagent Choice : NaBH(OAc)₃ is a mild, highly chemoselective reducing agent 2. Unlike NaBH₄, which readily reduces aldehydes directly to primary alcohols, the electron-withdrawing acetoxy groups in NaBH(OAc)₃ reduce its nucleophilicity. This allows the reagent to selectively reduce the transiently formed iminium ion without reducing the starting 3-methoxybenzaldehyde. The addition of a stoichiometric amount of acetic acid (AcOH) accelerates the formation of the iminium intermediate by protonating the hemiaminal hydroxyl group, facilitating its elimination as water.

Route B: Stepwise Reductive Amination and N-Alkylation (Alternative) When the secondary amine building block is unavailable, a two-step approach is utilized. First, 3-methoxybenzaldehyde undergoes reductive amination with cyclopropylamine to yield N-(3-methoxybenzyl)cyclopropanamine. Subsequent Sₙ2 alkylation with 2-bromoethanol yields the target compound.

  • Causality of Reagent Choice : Cyclopropylamine is highly volatile (b.p. 50 °C) and sterically demanding due to ring strain. The initial reductive amination must be performed at ambient temperature to prevent amine loss. In the second step, potassium carbonate (K₂CO₃) neutralizes the generated hydrobromic acid, driving the equilibrium forward, while the addition of catalytic potassium iodide (KI) accelerates the reaction via the Finkelstein mechanism (in situ conversion of the bromide to a more reactive iodide).

Synthetic Workflow Diagram

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Iminium Iminium Intermediate (In situ) Aldehyde->Iminium + Amine A DCE, AcOH, RT IntermediateB N-(3-Methoxybenzyl)cyclopropanamine Aldehyde->IntermediateB + Amine B NaBH(OAc)3 AmineA 2-(Cyclopropylamino)ethanol AmineA->Iminium Target 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (Target Compound) Iminium->Target NaBH(OAc)3 Reduction AmineB Cyclopropylamine AmineB->IntermediateB IntermediateB->Target + 2-Bromoethanol K2CO3, KI, MeCN, Reflux AlkylationAgent 2-Bromoethanol AlkylationAgent->Target

Workflow diagram of the two orthogonal synthetic routes to the target tertiary amine.

Experimental Protocols
Protocol A: Direct Reductive Amination (Route A)

This protocol acts as a self-validating system through visual cues (gas evolution) and TLC tracking.

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq, 10 mmol, 1.36 g)

  • 2-(Cyclopropylamino)ethanol (1.05 eq, 10.5 mmol, 1.06 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15 mmol, 3.18 g)

  • Glacial acetic acid (1.0 eq, 10 mmol, 0.60 mL)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

  • Imine Formation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde and 2-(cyclopropylamino)ethanol in 40 mL of anhydrous DCE.

  • Acid Catalysis : Add glacial acetic acid dropwise to the stirring solution. Stir the mixture at room temperature (20–25 °C) for 30 minutes under a nitrogen atmosphere to allow for complete iminium ion formation.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized heating which could lead to side reactions.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, visualized by UV and Ninhydrin stain).

  • Quenching : Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (H₂) will occur. Stir vigorously for 15 minutes until bubbling ceases, validating the complete destruction of excess hydride.

  • Extraction & Washing : Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine (30 mL).

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford the pure target compound as a pale yellow oil.

Protocol B: N-Alkylation of Secondary Amine (Route B, Step 2)

(Assuming N-(3-methoxybenzyl)cyclopropanamine has been synthesized via standard reductive amination)

Materials:

  • N-(3-methoxybenzyl)cyclopropanamine (1.0 eq, 10 mmol, 1.77 g)

  • 2-Bromoethanol (1.2 eq, 12 mmol, 1.50 g)

  • Potassium carbonate, K₂CO₃ (2.0 eq, 20 mmol, 2.76 g)

  • Potassium iodide, KI (0.1 eq, 1 mmol, 0.16 g)

  • Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Setup : Suspend K₂CO₃ and KI in 30 mL of MeCN in a 100 mL round-bottom flask.

  • Addition : Add N-(3-methoxybenzyl)cyclopropanamine and 2-bromoethanol to the suspension.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KBr). Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the target compound.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative optimization of the reductive amination step (Route A), highlighting the causality of solvent and reducing agent choices on overall yield 3.

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Observation / Causality
1NaBH₄MeOHNone245%High amounts of 3-methoxybenzyl alcohol byproduct due to unselective aldehyde reduction.
2NaBH₃CNMeOHAcOH (pH 5)1272%Good yield, but generates highly toxic HCN gas during workup. Sluggish reaction kinetics.
3NaBH(OAc)₃THFNone868%Moderate yield; iminium formation is slow without acid catalysis.
4 NaBH(OAc)₃ DCE AcOH (1 eq) 5 92% Optimal. Excellent chemoselectivity; AcOH accelerates iminium formation; DCE provides ideal solubility.
Analytical Characterization & Troubleshooting
  • NMR Signatures (Self-Validation) : The success of the reaction is easily confirmed by ¹H NMR. Look for the complete disappearance of the highly deshielded aldehyde proton (~9.9 ppm). Confirmation of the product is marked by the appearance of a benzylic singlet (~3.7 ppm, 2H) integrating appropriately with the methoxy singlet (~3.8 ppm, 3H) and the highly shielded cyclopropyl multiplet (~0.4–0.5 ppm, 4H).

  • Troubleshooting Emulsions : During the NaHCO₃ quench in Protocol A, stubborn emulsions commonly form due to the presence of boron salts and the amphiphilic nature of the product (bearing both a lipophilic benzyl group and a hydrophilic hydroxyl group). Solution: If an emulsion persists, filter the biphasic mixture through a thin pad of Celite to break the emulsion mechanically, or add a small amount of concentrated brine to increase the ionic strength of the aqueous layer, forcing phase separation.

References
  • MDPI. "Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids". Molecules 2018. URL:[Link]

  • ResearchGate. "Reductive Amination of ω-Oxoecdysteroids in the Synthesis of Dimeric Ecdysteroids". Helvetica Chimica Acta 2019. URL:[Link]

Sources

Application

Analytical methods for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Executive Summary The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol ([1]) is a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Executive Summary

The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol ([1]) is a structurally complex tertiary amine serving as a critical intermediate in pharmaceutical synthesis. Establishing robust analytical methods for this molecule is essential for both bulk purity assessment and trace-level quantification. This application note details two fully self-validating protocols: a UHPLC-DAD method for routine assay and an LC-MS/MS method for high-sensitivity bioanalytical applications.

Physicochemical Profiling & Method Rationale

Understanding the physicochemical properties of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is the foundation of our Analytical Target Profile (ATP). The molecule features a tertiary amine center bonded to a cyclopropyl group, a 3-methoxybenzyl group, and an ethanol moiety.

  • UHPLC-DAD (High pH Strategy): The tertiary amine has an estimated pKa of ~8.5. At a neutral or slightly acidic pH, the protonated amine interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing and poor resolution. To counteract this, Protocol I utilizes a high-pH mobile phase (pH 10.0). At this pH, the amine is fully deprotonated and neutral, eliminating secondary ionic interactions, yielding sharp, symmetrical peaks, and maximizing theoretical plates ([2]).

  • LC-MS/MS (Low pH Strategy): Conversely, trace quantification via Electrospray Ionization (ESI) in positive mode requires the analyte to be ionized in solution. Protocol II employs a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) to ensure complete protonation to the [M+H]+ state ( m/z 222.3), thereby maximizing ion transmission and mass spectrometric sensitivity ([3]).

Analytical Workflow

The following diagram illustrates the divergent sample preparation and analytical pathways based on the required concentration range and regulatory target.

Workflow Sample Sample Matrix (API or Bio-fluid) Prep Sample Preparation (Dilution or SPE Extraction) Sample->Prep Split Analysis Pathway Prep->Split HPLC UHPLC-DAD (Routine Assay & Purity) Split->HPLC High Conc. LCMS LC-MS/MS (Trace/Bioanalytical) Split->LCMS Trace Conc. Data1 Chromatographic Integration & System Suitability HPLC->Data1 Data2 MRM Peak Integration & Matrix Effect Check LCMS->Data2 Report Final Quantification Report (ICH Q2/FDA Compliant) Data1->Report Data2->Report

Figure 1: Analytical workflow for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol quantification.

Protocol I: Routine Quantification and Purity Analysis (UHPLC-DAD)

This method is designed for API release testing and intermediate purity checks, adhering to regulatory validation guidelines ([4]).

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 50 × 2.1 mm, 1.7 µm (Selected specifically for its hybrid particle stability at pH 10-12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 220 nm (primary absorption of the 3-methoxybenzyl chromophore) and 275 nm.

  • Injection Volume: 2.0 µL.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution.

  • System Equilibration: Purge the column with the initial gradient conditions (90% A) for at least 10 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject the working standard (0.1 mg/mL) in five replicates. Self-Validation Check: The run is only valid if the Tailing factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) ≥ 5000, and Peak Area %RSD ≤ 2.0%.

  • Sample Analysis: Inject prepared samples, bracketing with calibration standards every 10 injections to monitor instrument drift.

Table 1: UHPLC-DAD Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
0.59010Isocratic
4.01090Linear
5.01090Isocratic
5.19010Linear
7.09010Re-equilibration

Protocol II: High-Sensitivity Trace Analysis (LC-MS/MS)

Designed for pharmacokinetic profiling or trace impurity clearance, this protocol complies with stringent bioanalytical standards ([3]).

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Step-by-Step Methodology:

  • Sample Extraction (Protein Precipitation): To 100 µL of the biological matrix, add 300 µL of cold Acetonitrile containing an isotopically labeled internal standard (IS). Vortex for 2 minutes to disrupt protein binding, then centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 1.0 µL of the supernatant onto a Phenomenex Kinetex C18 column (50 × 2.1 mm, 1.7 µm). Use a fast gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 3.0 minutes.

  • MRM Data Acquisition: Monitor the specific fragmentation of the protonated parent ion. The primary cleavage occurs at the benzyl-nitrogen bond, yielding the highly stable 3-methoxybenzyl carbocation ( m/z 121.1).

Table 2: LC-MS/MS MRM Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Purpose
Target Compound222.3121.125Quantifier
Target Compound222.3204.315Qualifier (Loss of H2​O )

Method Validation Summary

To ensure trustworthiness and regulatory compliance, both methods must meet the following validation criteria before deployment.

Table 3: Validation Acceptance Criteria

ParameterUHPLC-DAD (Assay/Purity)LC-MS/MS (Bioanalytical)
Linearity R2≥0.999 (Range: 25-150%) R2≥0.995 (Range: 1-1000 ng/mL)
Accuracy 98.0% - 102.0% recovery85.0% - 115.0% recovery
Precision ≤2.0% RSD ≤15.0% RSD
LOD S/N≥3 S/N≥3
LOQ S/N≥10 S/N≥10 (Precision ≤20% )
Matrix Effect N/ANormalized IS factor 85-115%

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • Peng, L., & Farkas, T. (2008). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, 1179(2), 131-144. DOI: 10.1016/j.chroma.2007.11.048. Retrieved from:[Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Executive Summary The robust quantification and purity analysis of pharmaceutical intermediates is a critical bottleneck in drug development. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol presents a unique chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification and purity analysis of pharmaceutical intermediates is a critical bottleneck in drug development. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol presents a unique chromatographic challenge due to its hybrid physicochemical nature: it contains a highly basic tertiary amine, a polar primary alcohol, and lipophilic domains (cyclopropyl and 3-methoxybenzyl groups). This application note outlines a comprehensive, causality-driven approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, ensuring sharp peak shapes, high resolution, and regulatory compliance.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, a structural analysis of the target analyte is mandatory to predict its chromatographic behavior[1].

  • Tertiary Amine (Basic Center): The nitrogen atom connected to the cyclopropyl, benzyl, and ethanol groups is highly basic (estimated pKa ~8.5–9.5). In standard reversed-phase chromatography, basic compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic residual silanols on the silica support[2].

  • Cyclopropyl & 3-Methoxybenzyl Groups (Lipophilic Domains): These structural features impart significant hydrophobicity to the molecule (estimated LogP ~2.5–3.0). This hydrophobicity drives the primary retention mechanism on C18 stationary phases[1].

  • Primary Alcohol (Polar Domain): The ethanol moiety ensures the molecule maintains solubility in highly aqueous mobile phases, preventing precipitation during the initial stages of a gradient elution.

Method Development Rationale

Stationary Phase Selection

During HPLC method development, selecting the correct stationary phase is the most critical decision[3]. Older generation silica columns are inadequate for basic amino alcohols. To mitigate secondary interactions, polar end-capped or polar-embedded stationary phases are required. These modifications create a hydrophilic barrier that prevents basic analytes from accessing residual silanols[4]. Therefore, a modern, high-purity end-capped C18 column (or a Charged Surface Hybrid column) is selected to ensure symmetrical peak shapes.

Mobile Phase & pH Dynamics

Mobile phase pH is the most powerful parameter for controlling the selectivity and peak shape of ionizable compounds[2]. For a tertiary amine, we must avoid the neutral pH range (pH 6–8) where the molecule is partially ionized, leading to split peaks and irreproducibility. We adopt a Low-pH Strategy (< 3.0) : By using an acidic additive like Trifluoroacetic acid (TFA) or formic acid, the mobile phase pH is driven well below the analyte's pKa[5]. This fully protonates the amine, locking it into a single cationic state. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing agent, shielding the positive charge and enhancing hydrophobic retention.

Detector Optimization

The 3-methoxybenzyl group contains a strong chromophore. UV detection at 220 nm provides maximum sensitivity for the aromatic ring and amine transitions, while monitoring at 275 nm offers high specificity for the methoxybenzene moiety, aiding in peak tracking during forced degradation studies.

Visualizations of the Analytical Strategy

Workflow A 1. Analyte Profiling (pKa ~8.5, LogP ~2.5) B 2. Column Selection (End-Capped / CSH C18) A->B Drives C 3. Mobile Phase & pH (Acidic Buffer, pH 2.5) B->C Requires D 4. Gradient Optimization (Acetonitrile / Water) C->D Fine-tunes E 5. Method Validation (ICH Q2 Guidelines) D->E Finalizes

Fig 1: Systematic HPLC method development workflow for basic pharmaceutical intermediates.

Mechanism Analyte Tertiary Amine (Target Analyte) LowPH Low pH (< 3.0) Protonated (Cationic) Analyte->LowPH Acidic Modifier (e.g., TFA) HighPH High pH (> 9.0) Neutral (Free Base) Analyte->HighPH Basic Buffer (e.g., NH4OH) LowRet Reduced Silanol Interaction Sharp Peak Shape LowPH->LowRet Optimal for C18 HighRet High Hydrophobicity Risk of Precipitation HighPH->HighRet Requires High pH Column

Fig 2: Effect of mobile phase pH on the ionization and retention of the tertiary amine.

Experimental Protocols & Methodologies

Reagents and Equipment
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Step-by-Step Preparation Methodology
  • Mobile Phase A Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Causality: Low pH ensures full protonation of the basic amine).

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas. (Causality: Acetonitrile provides lower backpressure and sharper peaks for aromatic compounds compared to methanol).

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to the mark to achieve a final working concentration of 100 µg/mL.

Chromatographic Conditions

Table 1: Proposed Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)High theoretical plates; end-capping minimizes silanol interactions.
Mobile Phase A 0.1% TFA in WaterLow pH ensures full protonation of the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier for eluting lipophilic domains.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 220 nm and 275 nm220 nm for max sensitivity; 275 nm for specificity.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold
2.0955Isocratic hold to retain polar synthetic impurities
12.01090Linear gradient to elute the target and lipophilic impurities
15.01090High-organic wash step
15.1955Return to initial conditions
20.0955Re-equilibration

Method Validation & System Suitability

A robust analytical method must be a self-validating system. Before analyzing unknown samples, the system must pass strict System Suitability Testing (SST) to prove it is fit for purpose.

Table 3: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) Consistent (± 2.0% RSD)Pump leaks, improper equilibration, or mobile phase errors.
Tailing Factor ( Tf​ ) ≤ 1.5Column degradation or secondary interactions (silanol activity).
Theoretical Plates (N) ≥ 5000Loss of column efficiency or excessive dead volume in the system.
Injection Precision %RSD ≤ 2.0% (n=6)Autosampler malfunction or sample instability in the diluent.

Table 4: Method Validation Parameters (ICH Q2 Framework)

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the RT of the target analyte. Resolution > 2.0.
Linearity 5 concentration levels (25% to 150% of target conc.).Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spike target analyte into matrix at 50%, 100%, 150%.Mean recovery between 98.0% and 102.0%.
Precision 6 replicate injections of the 100% standard.%RSD ≤ 2.0%.

Sources

Application

Application Note: Pharmacological Profiling of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in Cellular Models of ER Stress

Executive Summary & Pharmacophore Rationale 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (hereafter referred to as CMAE ) is a synthetic tertiary amine characterized by a highly specific lipophilic and basic profile....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (hereafter referred to as CMAE ) is a synthetic tertiary amine characterized by a highly specific lipophilic and basic profile. In drug development, the structural motif of a basic amino group flanked by two hydrophobic regions (in this case, a 3-methoxybenzyl group and a cyclopropyl ring) perfectly aligns with the generalized pharmacophore of the Sigma-1 Receptor (S1R) [1].

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating workflow for evaluating CMAE as a putative S1R modulator. Because S1R is an intracellular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), evaluating compounds like CMAE requires specialized protocols that bridge target-binding validation with functional live-cell imaging of endoplasmic reticulum (ER) stress and calcium signaling.

Mechanistic Framework: S1R Modulation at the MAM

To effectively study CMAE, researchers must understand the causality of the downstream assays. Under resting conditions, S1R is bound to the chaperone protein BiP (GRP78) in an inactive state[2]. When a cell experiences ER stress (e.g., via calcium depletion or accumulation of unfolded proteins), or when stimulated by an exogenous agonist, S1R dissociates from BiP[2].

Once active, S1R acts as a molecular chaperone to stabilize the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM[2]. This stabilization facilitates a controlled calcium ( Ca2+ ) leak from the ER into the mitochondria, which is strictly required to boost mitochondrial bioenergetics and ATP production during the early adaptive phases of ER stress[3][4]. By utilizing CMAE in cell culture, we aim to pharmacologically trigger this protective pathway.

S1R_Pathway ER_Stress ER Stress (Tunicamycin/Ca2+ depletion) BiP_S1R BiP-S1R Complex (Inactive State) ER_Stress->BiP_S1R Triggers dissociation CMAE CMAE (Putative Ligand) CMAE->BiP_S1R Agonist binding S1R_Active Active S1R (Chaperone) BiP_S1R->S1R_Active Release of S1R IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperones Mitochondria Mitochondrial Ca2+ Influx & Bioenergetics IP3R3->Mitochondria Ca2+ Transfer at MAM Survival Cell Survival / Adaptation Mitochondria->Survival ATP Production

Figure 1: Mechanism of S1R activation by CMAE at the Mitochondria-Associated Membrane (MAM).

Physicochemical Profile & Reagent Preparation

Due to the lipophilic nature of the 3-methoxybenzyl and cyclopropyl groups, CMAE exhibits poor aqueous solubility at neutral pH but is highly soluble in organic solvents.

Stock Solution Protocol:

  • Dissolve CMAE powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquot into amber glass vials (the methoxybenzyl moiety can be sensitive to photo-oxidation) and store at -20°C.

  • Causality Check: Limit the final DMSO concentration in cell culture to ≤0.1% to prevent solvent-induced cytotoxicity or artifactual ER stress.

ParameterValue / CharacteristicExperimental Implication
Molecular Weight ~249.35 g/mol High cell permeability; readily crosses plasma and ER membranes.
Pharmacophore Basic amine + Hydrophobic flanksHigh predicted affinity for the S1R ligand-binding cavity[1].
Working Concentration 0.1 μ M – 10 μ MRequires serial dilution in assay buffer immediately prior to use.

Protocol A: Target Validation via Radioligand Binding

Before conducting functional assays, it is critical to validate CMAE's direct binding to S1R. This protocol uses competitive radioligand binding to determine the inhibition constant ( Ki​ ).

System Self-Validation: We utilize guinea pig liver (GPL) homogenates because GPL expresses exceptionally high levels of S1R, providing a robust signal-to-noise ratio compared to standard cell lines.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend 100 μ g of GPL membrane protein in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition: Add 3 nM of [3H] -(+)-pentazocine. Causality: (+)-pentazocine is the gold-standard radioligand due to its extreme selectivity for S1R over S2R[5].

  • Competitor Addition: Add CMAE at increasing logarithmic concentrations (from 10−10 M to 10−5 M).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 μ M Haloperidol. Causality: Haloperidol is structurally distinct from pentazocine and CMAE, ensuring that NSB is defined without competitive artifacts at secondary or allosteric sites[5].

  • Incubation: Incubate the 96-well plate for 90 minutes at 37°C to reach thermodynamic equilibrium[5].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific lipid binding). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

Protocol B: Functional Validation via Live-Cell Calcium Imaging

To confirm that CMAE acts as a functional agonist, we must monitor its ability to modulate ER-to-mitochondria Ca2+ transfer during induced ER stress. We utilize the SH-SY5Y human neuroblastoma cell line, a validated model for studying S1R-mediated mitochondrial bioenergetics[4].

Workflow CellPrep Cell Culture (SH-SY5Y cells) DyeLoading Fluo-4 AM Loading (45 min, 37°C) CellPrep->DyeLoading PreIncubation CMAE Pre-treatment (1-10 µM, 30 min) DyeLoading->PreIncubation Stimulation ER Stress Induction (Tunicamycin 2 µg/mL) PreIncubation->Stimulation Imaging Confocal Imaging (Ex 488 nm / Em 520 nm) Stimulation->Imaging

Figure 2: Step-by-step workflow for live-cell calcium imaging using CMAE.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y cells on 35 mm glass-bottom confocal dishes at 2×104 cells/ cm2 and allow 48 hours for adherence.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing Ca2+ and Mg2+ . Incubate with 2 μ M Fluo-4 AM (a cytosolic calcium indicator) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Pluronic F-127 prevents dye compartmentalization, ensuring accurate cytosolic readings.

  • De-esterification: Wash cells three times with HBSS and incubate for 20 minutes to allow complete intracellular de-esterification of the AM ester.

  • CMAE Pre-treatment: Treat cells with 5 μ M CMAE (or vehicle control) for 30 minutes. Include a positive control well treated with 10 μ M PRE-084 (a known S1R agonist).

  • ER Stress Induction: Mount the dish on a heated confocal microscope stage (37°C, 5% CO2​ ). Establish a 2-minute baseline recording, then acutely add 2 μ g/mL Tunicamycin to induce early ER stress[4].

  • Data Acquisition: Record fluorescence (Excitation 488 nm / Emission 520 nm) at 5-second intervals for 15 minutes.

Quantitative Data Interpretation

A successful experimental campaign utilizing CMAE should yield data falling within the following expected pharmacological ranges. Deviations from these benchmarks suggest off-target effects or assay degradation.

Assay ParameterMethodologyExpected Outcome RangeValidation Control
S1R Affinity ( Ki​ ) Radioligand Binding10 – 75 nM(+)-Pentazocine ( Ki​ ~3 nM)
S2R Affinity ( Ki​ ) Radioligand Binding> 1000 nMDTG ( Ki​ ~15 nM)
ER Ca2+ Modulation ( EC50​ ) Live-Cell Imaging1.5 – 5.0 μ MPRE-084 ( EC50​ ~2.0 μ M)
Cytotoxicity ( IC50​ ) MTT Assay (72h)> 50 μ MDMSO Vehicle (100% Viability)

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases Source: MDPI URL:[Link]

  • Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection Source: MDPI URL:[Link]

  • Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress Source: National Institutes of Health (PMC) URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS Source: National Institutes of Health (PMC) URL:[Link]

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: Semantic Scholar / MDPI Pharmaceuticals URL:[Link]

Sources

Method

Application Note: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in Fragment-Based Drug Discovery and Lead Optimization

Executive Summary 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS: 1250252-14-2) is a highly versatile, multi-functional tertiary amine building block utilized extensively in medicinal chemistry and lead optimizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS: 1250252-14-2) is a highly versatile, multi-functional tertiary amine building block utilized extensively in medicinal chemistry and lead optimization[1]. Featuring an ethanolamine core substituted with a cyclopropyl group and a 3-methoxybenzyl moiety, this intermediate provides a unique combination of conformational rigidity, metabolic stability, and synthetic tractability. This application note details the structural rationale behind its pharmacophore elements and provides field-validated, self-contained protocols for its divergent synthetic functionalization.

Structural Rationale & Pharmacophore Analysis

In fragment-based drug discovery (FBDD), every atom must justify its presence. The architecture of this intermediate is strategically designed for central nervous system (CNS) and kinase inhibitor libraries:

  • The Cyclopropyl Fragment: The incorporation of a cyclopropyl ring on the tertiary amine is a deliberate design choice. It restricts the conformational flexibility of the nitrogen lone pair, which can entropically favor receptor binding. More importantly, the cyclopropyl group replaces highly vulnerable alkyl C-H bonds, significantly increasing metabolic stability against cytochrome P450-mediated N-dealkylation while enhancing brain penetrance without adding excessive lipophilic bulk[2].

  • The 3-Methoxybenzyl Group: This moiety acts as a dual-purpose pharmacophore. The aromatic ring enables π−π stacking interactions with hydrophobic pocket residues (e.g., phenylalanine or tryptophan in GPCRs), while the methoxy oxygen serves as a directional hydrogen bond acceptor. Furthermore, benzyl ethanolamine derivatives serve as critical precursors in the synthesis of biologically active molecules, providing a versatile scaffold for target-based drug discovery[3].

  • The Ethanolamine Core: The tertiary amine provides a basic center (estimated pKa ~8.5) capable of forming critical salt bridges with acidic residues (like aspartate) in receptor binding sites. The terminal hydroxyl group serves as the primary synthetic vector, allowing for rapid diversification.

Physicochemical & ADME Profiling

The baseline properties of this intermediate make it an ideal starting point for lead optimization, keeping the final drug candidate well within Lipinski’s Rule of Five.

PropertyValueADME / Synthetic Impact
CAS Number 1250252-14-2[1]Unique identifier for sourcing and regulatory tracking.
Molecular Weight 221.30 g/mol [1]High ligand efficiency; leaves ~280 Da for further elaboration.
Chemical Formula C13H19NO2Optimal carbon-to-heteroatom ratio for solubility.
Hydrogen Bond Donors 1 (-OH)Easily masked during synthesis or utilized for target binding.
Hydrogen Bond Acceptors 3 (N, O, O)Favorable for aqueous solubility and receptor interaction.
Estimated LogP ~2.1Ideal lipophilicity for membrane permeability and CNS entry.

Synthetic Workflows & Experimental Protocols

The true value of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol lies in the divergent reactivity of its hydroxyl group. The following protocols are designed as self-validating systems, ensuring high-fidelity transformations.

Protocol A: Mesylation (Activation of the Hydroxyl Group)

Objective: Convert the unreactive hydroxyl group into a methanesulfonate (mesylate) leaving group to enable downstream SN2 nucleophilic substitutions (e.g., attaching piperazines or primary amines).

  • Step 1: Dissolve 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly moisture-sensitive methanesulfonyl chloride (MsCl) reagent.

  • Step 2: Add triethylamine (TEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction. Neutralizing HCl prevents the protonation of the substrate's tertiary amine, which would otherwise precipitate out of solution and halt the reaction. Cooling controls the exothermic nature of the mesylation.

  • Step 3: Add MsCl (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating and suppresses the formation of unwanted bis-alkylated or polymeric byproducts.

  • Step 4: Stir for 2 hours, monitoring by Thin Layer Chromatography (TLC). Once the polar starting material spot disappears, quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

    • Self-Validation: The weak base quench neutralizes unreacted MsCl. The aqueous wash selectively partitions the water-soluble TEA-HCl salt away from the organic layer, creating a self-purifying step that yields the pure mesylate intermediate without requiring column chromatography.

Protocol B: Swern Oxidation to Aldehyde

Objective: Oxidize the primary alcohol to an aldehyde to serve as an electrophile for reductive amination, forming new C-N bonds.

  • Step 1: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78 °C. Add anhydrous DMSO (2.4 eq) dropwise.

    • Causality: The reaction between oxalyl chloride and DMSO generates the active electrophilic species (dimethylchlorosulfonium ion). The strict -78 °C temperature is absolutely critical to prevent the thermal decomposition of this unstable intermediate.

  • Step 2: Add the starting alcohol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes.

    • Causality: The alcohol attacks the sulfonium ion to form an alkoxysulfonium intermediate.

  • Step 3: Add TEA (5.0 eq) dropwise and allow the reaction to slowly warm to room temperature.

    • Causality: TEA deprotonates the intermediate, triggering an intramolecular rearrangement that yields the desired aldehyde and dimethyl sulfide gas. The warming step provides the necessary activation energy for this final elimination.

    • Self-Validation: The distinct olfactory detection of dimethyl sulfide (garlic/corn-like odor) serves as an immediate, qualitative confirmation that the oxidation cycle has successfully completed.

Protocol C: O-Alkylation (Etherification)

Objective: Extend the molecule via an ether linkage, commonly used to attach PEG linkers for PROTAC synthesis.

  • Step 1: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add the alcohol (1.0 eq).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form a highly reactive alkoxide.

    • Self-Validation: The immediate evolution of H2 gas bubbling through the solution serves as a visual indicator of successful alkoxide formation.

  • Step 2: Add the desired alkyl halide (1.2 eq) and heat the mixture to 60 °C for 4 hours.

    • Causality: Heating accelerates the SN2 reaction rate, overcoming the steric hindrance imposed by the bulky cyclopropyl and 3-methoxybenzyl groups adjacent to the reaction center.

Pathway Visualization

G Central 2-[Cyclopropyl-(3-methoxy-benzyl) -amino]-ethanol (CAS: 1250252-14-2) Mesylate Mesylate Intermediate (Electrophile) Central->Mesylate MsCl, TEA, DCM (Protocol A) Aldehyde Aldehyde Intermediate (Electrophile) Central->Aldehyde Swern Oxidation (Protocol B) Alkoxide Alkoxide Intermediate (Nucleophile) Central->Alkoxide NaH, DMF (Protocol C) AmineProd Extended Amine Derivatives Mesylate->AmineProd 2° Amine, Base RedAmineProd Substituted Amine Derivatives Aldehyde->RedAmineProd Amine, Reductant LinkerProd Ether-Linked Conjugates Alkoxide->LinkerProd Alkyl Halide (R-X)

Divergent synthetic workflows utilizing 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

Sources

Application

Application Note: Experimental Use of Benzyl Alcohol Derivatives in Neuroscience

Executive Summary Benzyl alcohol (BA) and its structural derivatives have transitioned from simple preservatives to sophisticated pharmacological tools in neuroscience. By exploiting their unique physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl alcohol (BA) and its structural derivatives have transitioned from simple preservatives to sophisticated pharmacological tools in neuroscience. By exploiting their unique physicochemical properties—ranging from membrane fluidization to targeted allosteric modulation and antioxidant activity—researchers can probe complex neurobiological systems. This application note provides an authoritative guide on the mechanistic foundations and experimental methodologies for utilizing benzyl alcohol derivatives in neuropharmacology, specifically focusing on receptor modulation, neuroprotection, and ion channel inhibition.

Mechanistic Foundations & Applications

Membrane Fluidization and Allosteric Receptor Modulation

The primary mechanism by which unsubstituted benzyl alcohol influences neural tissue is through the perturbation of membrane architecture. BA inserts into the lipid bilayer, increasing membrane fluidity and subsequently altering the conformational dynamics of membrane-bound proteins[1]. For example, BA facilitates the interaction of components within the adenylate cyclase system, progressively increasing basal activity[1].

More recently, highly substituted derivatives have been synthesized to act as specific allosteric modulators. A prime example is pTFD-di-iPr-BnOH (a 4-(trifluoromethyl)-diazirine derivative of di-isopropyl benzyl alcohol). This compound acts as a potent general anesthetic and a positive allosteric modulator of GABA_A receptors. Its photoreactive diazirine group allows researchers to covalently crosslink the ligand to the receptor upon UV irradiation, enabling the precise mapping of novel binding clefts on the transmembrane domain (TMD) interfaces of GABA_A subunits[2].

Neuroprotection and Mitochondrial Homeostasis

Hydroxylated and methoxylated derivatives of benzyl alcohol exhibit profound neuroprotective properties, making them valuable in models of ischemic stroke and neurodegeneration.

  • 4-Hydroxybenzyl Alcohol (HBA): HBA actively antagonizes the ROS-dependent JNK/Jun/Caspase-3 apoptotic pathway[3]. Furthermore, in models of oxygen-glucose deprivation/reoxygenation (OGD/R), HBA maintains mitochondrial homeostasis by upregulating the PLD2/Sirt1/PGC-1α signaling axis[4].

  • 4-Methoxybenzyl Alcohol (4-MA): In cerebral ischemia/reperfusion injury models, 4-MA protects the blood-brain barrier (BBB) by inhibiting nitric oxide synthase (NOS) pathways, downregulating Aquaporin-4 (AQP-4), and enhancing the expression of tight junction proteins like occludin and claudin-5[5].

G Ischemia Ischemic Insult (OGD/R) ROS ROS Overproduction Ischemia->ROS JNK JNK/Caspase-3 Apoptotic Pathway ROS->JNK Mito Mitochondrial Homeostasis & Cell Survival JNK->Mito Disrupts HBA 4-Hydroxybenzyl Alcohol (HBA) HBA->ROS Inhibits PLD2 PLD2 / Sirt1 / PGC-1α Activation HBA->PLD2 Activates PLD2->Mito

Fig 1. Neuroprotective signaling mechanism of 4-Hydroxybenzyl Alcohol (HBA) during ischemia.

Ion Channel Inhibition for Antinociception

Benzyl alcohol derivatives are also utilized to design novel antinociceptive (pain-relieving) agents. For instance, specific α-aminoamide derivatives of benzyl alcohol have been synthesized as potent inhibitors of human Nav1.7 sodium channels, a critical target in pain signaling[6]. Additionally, simpler aryl alcohols like benzyl alcohol induce voltage-dependent inhibition of delayed-rectifier RCK1 (Kv1.1) K+ channels by accelerating channel deactivation kinetics[7].

Quantitative Data Summary

The table below summarizes the key pharmacological parameters of prominent benzyl alcohol derivatives used in contemporary neuroscience.

CompoundTarget / SystemPrimary EffectExperimental Concentration / PotencyApplication
Benzyl Alcohol (BA) Lipid Bilayer / Adenylate CyclaseIncreases membrane fluidity; boosts enzyme activity10 - 80 mM[1]Membrane biophysics
pTFD-di-iPr-BnOH GABA_A Receptors (α1β3γ2L)Positive allosteric modulation; covalent photolabelingEC50 ≈ 40 ± 6 μM[2]Structural mapping
4-Hydroxybenzyl Alcohol PLD2/Sirt1 Axis; ROS/JNKAntioxidant; preserves mitochondrial potential40 mg/kg (in vivo)[3]Ischemia/PD models
4-Methoxybenzyl Alcohol BBB Tight Junctions (Occludin)Decreases BBB permeability; inhibits NOSDose-dependent[5]Stroke recovery models
α-Aminoamide BA derivatives Nav1.7 Sodium ChannelsVoltage-dependent inhibitionIC50 varies by substitution[6]Antinociceptive screening

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol A: Photolabeling of GABA_A Receptors using pTFD-di-iPr-BnOH

Purpose: To map the allosteric binding sites of general anesthetics on the GABA_A receptor. Causality & Validation: The diazirine group on pTFD-di-iPr-BnOH is highly stable under ambient light but rapidly forms a highly reactive carbene upon UV irradiation (365 nm). This specific wavelength is chosen because it activates the crosslinker without causing UV-C-induced damage to the protein backbone. The protocol utilizes parallel samples with and without GABA to validate state-dependent binding (active vs. resting conformation).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from HEK cells stably expressing human α1β3γ2L GABA_A receptors. Resuspend in a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Ligand Incubation: Aliquot 50–70 μL of purified receptors (~2–4 pmol binding sites). Add [3H]-labeled pTFD-di-iPr-BnOH to a final concentration of 30 μM.

  • State-Dependent Validation: To half of the samples, add 1 mM GABA to force the receptor into the open/desensitized state. Incubate all samples in the dark for 60 minutes at 4°C to reach binding equilibrium.

  • UV Crosslinking: Transfer samples to a 1 mm path-length quartz cuvette. Irradiate at 365 nm using a high-intensity UV lamp for 15 minutes on ice. Critical: Ice is required to prevent thermal degradation of the receptor during irradiation.

  • Solubilization & Analysis: Solubilize the crosslinked membranes using 1% SDS. Resolve the protein subunits via SDS-PAGE. Expose the dried gel to a tritium-sensitive phosphor screen for autoradiography to quantify photoincorporation into the α and β subunits[2].

Workflow Prep Membrane Preparation (HEK cells expressing GABA_A) Incubate Ligand Incubation (pTFD-di-iPr-BnOH ± GABA) Prep->Incubate UV UV Irradiation (365 nm) Covalent Crosslinking Incubate->UV Solubilize Receptor Solubilization (Detergent Buffer) UV->Solubilize Analyze SDS-PAGE & Autoradiography (Identify Binding Sites) Solubilize->Analyze

Fig 2. Workflow for photolabeling GABA_A receptors using photoreactive benzyl alcohol.

Protocol B: In Vitro OGD/R Model for Assessing HBA Neuroprotection

Purpose: To evaluate the efficacy of 4-Hydroxybenzyl Alcohol (HBA) in preserving mitochondrial homeostasis during ischemic stroke. Causality & Validation: Oxygen-Glucose Deprivation followed by Reoxygenation (OGD/R) accurately mimics the biphasic injury of ischemic stroke (nutrient starvation followed by ROS burst). JC-1 dye is used as a self-validating metric for mitochondrial health: healthy mitochondria form red J-aggregates, while depolarized mitochondria contain green monomers. A shift in the red/green ratio directly validates the protective effect of HBA on the PLD2/Sirt1 pathway.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture primary rat cortical neurons for 7 days in vitro (DIV). Pre-treat the experimental group with 50 μM HBA for 2 hours prior to OGD induction.

  • OGD Induction: Wash cells twice with glucose-free Earle's Balanced Salt Solution (EBSS). Place the cells in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) at 37°C for 2 hours.

  • Reoxygenation: Remove cells from the hypoxia chamber, replace EBSS with standard neurobasal maintenance media (containing glucose), and return to a standard normoxic incubator for 24 hours.

  • Mitochondrial Membrane Potential Assay: Incubate the cells with 5 μg/mL JC-1 dye for 20 minutes at 37°C in the dark.

  • Quantification: Wash cells with PBS and analyze via fluorescence microscopy or flow cytometry. Calculate the ratio of red fluorescence (excitation 535 nm, emission 590 nm) to green fluorescence (excitation 485 nm, emission 530 nm). A preserved red/green ratio in HBA-treated cells compared to OGD/R controls confirms the maintenance of mitochondrial membrane potential[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered when synthesizing 2-[Cyclopropyl-(3-methoxy-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered when synthesizing 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol . This tertiary aminoethanol derivative presents unique synthetic challenges due to the steric bulk of the cyclopropyl group and the competing nucleophilicities of the nitrogen and oxygen atoms.

This guide covers the two most viable retrosynthetic pathways: Route A (Reductive Amination) and Route B (N-Alkylation), providing field-proven troubleshooting, self-validating protocols, and mechanistic causality.

Section 1: Reductive Amination Troubleshooting (Route A)

Reaction: 3-Methoxybenzaldehyde + 2-(Cyclopropylamino)ethanol Target Molecule

FAQ 1: Why is my reductive amination yield low, with a massive 3-methoxybenzyl alcohol byproduct?

The Causality: You are likely using a reducing agent that is too aggressive (e.g., NaBH4​ ) or adding it too early. NaBH4​ rapidly reduces aldehydes directly to primary alcohols before the amine has time to condense and form the iminium intermediate. The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . STAB is a mild, selective reducing agent that reduces iminium ions much faster than it reduces aldehydes, especially when the reaction is buffered to a mildly acidic pH (~pH 5)[1]. By pre-forming the iminium ion for 1-2 hours before adding STAB, you entirely bypass the alcohol byproduct pathway[2].

FAQ 2: How do I overcome the steric hindrance of the cyclopropyl group during iminium formation?

The Causality: The cyclopropyl ring is exceptionally bulky and rigid, creating a high steric penalty for the nucleophilic attack of the secondary amine onto the aldehyde. This pushes the condensation equilibrium toward the starting materials. The Solution: You must actively drive the equilibrium forward. Use anhydrous 1,2-dichloroethane (DCE) as the solvent and add 1.0 equivalent of glacial acetic acid to catalyze iminium formation[2]. For highly stubborn batches, adding activated 4Å molecular sieves or a Lewis acid like Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) will dehydrate the system and force complete conversion before reduction.

ReductiveAmination Aldehyde 3-Methoxybenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium + Amine (AcOH, pH 5) Alcohol 3-Methoxybenzyl Alcohol (Byproduct) Aldehyde->Alcohol NaBH4 (Premature Reduction) Amine 2-(Cyclopropylamino)ethanol Amine->Iminium Target Target Tertiary Amine Iminium->Target NaBH(OAc)3 (Selective)

Mechanistic divergence in reductive amination based on reductant choice.

Section 2: N-Alkylation Troubleshooting (Route B)

Reaction: N-(3-Methoxybenzyl)cyclopropanamine + 2-Bromoethanol Target Molecule

FAQ 3: I am using 2-bromoethanol and K2​CO3​ in refluxing acetonitrile, but my yields are erratic and mostly starting amine is recovered. What is happening?

The Causality: This is a classic mechanistic trap. 2-Bromoethanol does not simply undergo a direct SN​2 reaction with your amine. Under basic conditions (like K2​CO3​ ), the hydroxyl group of 2-bromoethanol is deprotonated, triggering a rapid intramolecular cyclization to form ethylene oxide and potassium bromide[3]. Ethylene oxide is the actual alkylating agent in this system[4]. Because ethylene oxide is a gas with a boiling point of 10.7 °C, refluxing this in an open round-bottom flask causes the reactive intermediate to immediately boil off into the fume hood, leaving your starting amine untouched[5]. The Solution: The reaction must be conducted in a sealed pressure tube or a microwave reactor. This traps the in situ generated ethylene oxide gas, forcing it to react with the nucleophilic nitrogen of your secondary amine.

FAQ 4: I'm seeing O-alkylation side products. How do I ensure chemoselectivity for the nitrogen?

The Causality: While nitrogen is generally more nucleophilic than oxygen, the alkoxide intermediate can compete if the base is too strong (e.g., NaH or KOtBu ). The Solution: Stick to mild inorganic bases like K2​CO3​ or organic bases like N,N-Diisopropylethylamine (DIPEA)[6]. These bases are strong enough to neutralize the generated HBr (or promote epoxide formation) but weak enough to keep the product's hydroxyl group protonated, preserving N-chemoselectivity.

NAlkylation Bromoethanol 2-Bromoethanol Epoxide Ethylene Oxide (Gas) Bromoethanol->Epoxide Intramolecular SN2 Base Base (K2CO3) Base->Epoxide Target Target Tertiary Amine Epoxide->Target Nucleophilic Attack (Sealed Tube) Loss Gas Escape (Low Yield) Epoxide->Loss Open Flask Amine N-(3-Methoxybenzyl) cyclopropanamine Amine->Target

In situ generation of ethylene oxide and subsequent trapping by the secondary amine.

Section 3: Quantitative Data & Route Comparison

To aid in route selection, the following table summarizes the operational metrics of both pathways based on optimized laboratory conditions.

ParameterRoute A: Reductive AminationRoute B: N-Alkylation (Sealed)
Typical Yield 85 - 92%60 - 75%
Primary Impurity 3-Methoxybenzyl alcohol (<5%)Unreacted amine, O-alkylated species
Key Reagents STAB, Glacial Acetic Acid2-Bromoethanol, K2​CO3​
Safety Profile High (Standard glassware)Moderate (Requires pressure vessel)
Scalability Excellent (Kilogram scale)Poor (Gas pressure hazards at scale)
Verdict Preferred Route Alternative / Backup Route

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Reductive Amination (Route A)

This protocol is self-validating: the color change from yellow (imine) to colorless (amine) indicates successful reduction.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(cyclopropylamino)ethanol (1.0 eq, 10 mmol) and 3-methoxybenzaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acidification: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. The solution may turn slightly yellow, indicating iminium ion formation. Stir at room temperature for 1.5 hours.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control hydrogen gas evolution[1].

  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Reaction completion is verified by TLC (disappearance of the UV-active aldehyde spot).

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO3​ (20 mL) until gas evolution ceases and pH > 7. Extract the aqueous layer with Dichloromethane ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 containing 1% Et3​N to prevent streaking of the basic amine).

Protocol 2: Sealed-Tube N-Alkylation (Route B)

This protocol requires strict adherence to pressure safety guidelines.

  • Preparation: In a heavy-walled glass pressure tube equipped with a magnetic stir bar, dissolve N-(3-methoxybenzyl)cyclopropanamine (1.0 eq, 10 mmol) in anhydrous acetonitrile (20 mL)[6].

  • Reagent Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq, 20 mmol) followed by 2-bromoethanol (1.5 eq, 15 mmol)[7].

  • Sealing & Heating: Seal the tube tightly with a Teflon-lined threaded cap. Place the tube behind a blast shield in an oil bath pre-heated to 85 °C. Stir vigorously for 16 hours.

  • Cooling (Critical): Remove the tube from the oil bath and allow it to cool completely to room temperature. Do not open the tube while hot, as residual ethylene oxide gas is under pressure.

  • Workup: Carefully unseal the tube in a fume hood. Filter the suspension through a pad of Celite to remove inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with fresh acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude oil via flash chromatography as described in Protocol 1.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • National Center for Biotechnology Information (NCBI). Ethylene Oxide - IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. URL: [Link]

  • Xia, C., et al. (2024). Surface Coordination-Promoted Electrosynthesis of 1,4-Butanediol from Ethylene and Water via 2-Bromoethanol. Journal of the American Chemical Society. URL: [Link]

  • Vaia Academic Resources. Reaction Mechanisms of Ethylene Oxide. URL: [Link]

Sources

Optimization

Technical Support Center: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Degradation

Welcome to the Analytical & Structural Elucidation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, identify, and validate the degradation pathways of 2-[Cyclopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Structural Elucidation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, identify, and validate the degradation pathways of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (Parent API/Intermediate, MW: 221.30).

Because this molecule contains a tertiary amine, an ether-linked methoxy group, and a primary alcohol (ethanolamine moiety), it is highly susceptible to oxidative and hydrolytic stress. This guide bypasses generic advice to focus on the exact causality of the mass shifts and structural changes you will observe in your LC-HRMS data.

Core Degradation Pathways & Logic

To effectively troubleshoot, you must first understand the structural vulnerabilities of your compound. The tertiary amine acts as an electron-rich center, making it a prime target for reactive oxygen species (ROS) and metabolic enzymes.

Degradation Parent 2-[Cyclopropyl-(3-methoxy-benzyl) -amino]-ethanol NDebenz N-Debenzylation Parent->NDebenz ROS / CYP450 AlcOx Alcohol Oxidation Parent->AlcOx Oxidative Stress NOx N-Oxidation Parent->NOx Peroxides / FMO ODemeth O-Demethylation Parent->ODemeth Acidic / CYP2D6 Prod1 3-Methoxybenzaldehyde + 2-(Cyclopropylamino)ethanol NDebenz->Prod1 Prod2 2-(Cyclopropyl(3-methoxybenzyl) -amino)acetic acid AlcOx->Prod2 Prod3 Amine N-oxide Derivative NOx->Prod3 Prod4 2-[Cyclopropyl-(3-hydroxy-benzyl) -amino]-ethanol ODemeth->Prod4

Fig 1: Primary degradation pathways of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Troubleshooting FAQs

Q1: During forced degradation with 3% H2​O2​ , we observe a major degradant with a mass shift of +14 Da. Is this a methylation artifact? A1: No. A +14 Da shift (+O, -2H) is the hallmark of primary alcohol oxidation to a carboxylic acid. In your compound, the ethanolamine moiety ( −CH2​CH2​OH ) oxidizes to an acetic acid derivative, specifically 2-(cyclopropyl(3-methoxybenzyl)amino)acetic acid. This is a highly documented degradation pathway for monoethanolamine derivatives under UV/peroxide advanced oxidative stress [1].

Q2: We detect a significant peak at m/z 137.06 in our stability samples. Where is this fragment coming from? A2: This peak corresponds to 3-methoxybenzaldehyde ( [M+H]+=137.06 ), which is a direct product of oxidative N-debenzylation . Tertiary amines undergo α -carbon hydroxylation to form an unstable carbinolamine intermediate. This intermediate rapidly collapses via C-N bond cleavage, yielding the aldehyde and the secondary amine, 2-(cyclopropylamino)ethanol ( [M+H]+=102.09 ) [2].

Q3: How can we differentiate between N-oxidation (+16 Da) and benzylic hydroxylation (+16 Da) using LC-MS/MS? A3: Both pathways yield an [M+H]+ of 238.14. However, you can differentiate them via their MS/MS fragmentation causality:

  • N-oxides of tertiary amines are thermally labile and undergo a characteristic collision-induced Cope elimination during MS/MS, yielding a neutral loss of the hydroxylamine moiety[3].

  • Benzylic hydroxylation will instead show a facile, characteristic loss of water (-18 Da) to form a highly stable, resonance-stabilized benzylic carbocation.

Quantitative Data: Mass Shift Reference Table

Use this table to rapidly assign structural causality to your LC-HRMS total ion chromatograms (TIC).

Degradation PathwayElemental FormulaExpected [M+H]+ Mass Shift ( Δ Da)Mechanistic Causality
Parent Compound C13​H19​NO2​ 222.15N/ABaseline reference for the intact tertiary amine.
Alcohol Oxidation C13​H17​NO3​ 236.14+14.0Primary alcohol oxidizes to aldehyde (-2H), then to carboxylic acid (+O).
N-Oxidation C13​H19​NO3​ 238.14+16.0Direct oxygen addition to the tertiary nitrogen lone pair via peroxides.
O-Demethylation C12​H17​NO2​ 208.13-14.0Loss of the methoxy methyl group ( −CH3​ ) and replacement with a proton (+H).
N-Debenzylation C8​H8​O2​ (Frag 1)137.06FragmentC-N cleavage yields 3-methoxybenzaldehyde.
N-Debenzylation C5​H11​NO (Frag 2)102.09FragmentC-N cleavage yields 2-(cyclopropylamino)ethanol.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every degradation protocol must be self-validating. If you do not actively quench your oxidative stress experiments, the compound will continue to degrade inside the LC autosampler, destroying the temporal causality of your data.

Workflow Step1 1. Sample Prep 1 mg/mL API in MeCN/H2O Step2 2. Oxidative Stress Add 3% H2O2, 40°C, 24h Step1->Step2 Step3 3. Quenching Add Sodium Metabisulfite Step2->Step3 Step4 4. LC-HRMS Analysis Identify Mass Shifts Step3->Step4 Step5 5. Structural Elucidation MS/MS Fragmentation Step4->Step5

Fig 2: Self-validating workflow for forced oxidative degradation and analysis.

Protocol: Controlled Oxidative Degradation & Intermediate Trapping

This protocol is designed to prove N-debenzylation by trapping the transient carbinolamine/aldehyde intermediate.

Step 1: Baseline Establishment Prepare a 1.0 mg/mL solution of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol in 50:50 Acetonitrile:Water. Inject 5 μL into the LC-HRMS to establish the baseline purity and exact mass ( [M+H]+=222.15 ).

Step 2: Oxidative Stress Application Transfer 1.0 mL of the API solution to a chemically inert glass vial. Add 100 μL of 30% H2​O2​ (final concentration ~3%). Incubate at 40°C for 24 hours.

Step 3: Intermediate Trapping (Mechanistic Proof) To prove the N-debenzylation pathway, add 50 molar equivalents of methoxyamine hydrochloride ( CH3​ONH2​⋅HCl ) to a parallel stress vial. Methoxyamine will covalently trap the generated 3-methoxybenzaldehyde as a stable oxime derivative ( [M+H]+=166.08 ), preventing secondary degradation and proving the C-N cleavage causality [2].

Step 4: Active Quenching (Self-Validation Checkpoint) Critical Step: After 24 hours, add 200 μL of 10% Sodium Metabisulfite ( Na2​S2​O5​ ) to quench residual peroxides.

  • Validation Logic: Analyze the sample immediately ( T0​ ), and again after 24 hours in the autosampler ( T24​ ). If the peak area of the N-oxide ( [M+H]+=238.14 ) varies by less than 2% between T0​ and T24​ , your quench is validated, and the data is trustworthy.

Step 5: LC-HRMS Analysis Run the samples using a C18 column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Utilize positive electrospray ionization (ESI+) and data-dependent MS/MS (ddMS2) to capture the fragmentation patterns outlined in the FAQ section.

References

  • Title: Advanced oxidative degradation of monoethanolamine in water using ultraviolet light and hydrogen peroxide. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: 1.5: Drug Metabolism - Chemistry LibreTexts (Metabolism of N-Containing Moieties via N-Dealkylation). Source: Chemistry LibreTexts. URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Source: MDPI Molecules. URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl Ethanolamine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-benzyl ethanolamine and its derivatives. This guide is designed to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-benzyl ethanolamine and its derivatives. This guide is designed to provide in-depth, experience-driven insights into overcoming common synthetic challenges, particularly the side reactions that can compromise yield and purity. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent problems encountered during the synthesis of N-benzyl ethanolamine, primarily via reductive amination of ethanolamine with benzaldehyde or direct alkylation with a benzyl halide.

Question 1: My yield of N-benzyl ethanolamine is unexpectedly low. What are the likely causes and how can I fix this?

Low yields are a common frustration, often stemming from one of several competing side reactions or suboptimal conditions. Let's diagnose the potential culprits.

Potential Cause A: Premature Reduction of Benzaldehyde

  • The "Why": If you are performing a one-pot reductive amination, a strong reducing agent like sodium borohydride (NaBH₄) can reduce your starting benzaldehyde to benzyl alcohol faster than the aldehyde can react with ethanolamine to form the necessary imine intermediate.[1][2] This is a classic selectivity issue.

  • How to Diagnose: Check your crude reaction mixture by TLC or LC-MS for a significant spot/peak corresponding to the mass of benzyl alcohol.

  • The Solution: Use a Selective Reducing Agent. Switch to a milder, more selective hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB).[1] STAB is sterically hindered and less reactive, making it highly selective for the protonated imine (iminium ion) over the starting aldehyde.[1][3] This is the single most effective change for improving yields in one-pot reductive aminations.[1][2]

Potential Cause B: Formation of a Stable Oxazolidine Intermediate

  • The "Why": Ethanolamine, being a 1,2-amino alcohol, can react with benzaldehyde in a reversible cyclization reaction to form a stable five-membered ring called an oxazolidine.[4] This heterocyclic compound acts as a "thermodynamic sink," sequestering your starting materials and preventing them from forming the open-chain imine required for reduction to the desired product.

  • How to Diagnose: The oxazolidine may be visible on NMR or LC-MS of the crude reaction mixture before the addition of the reducing agent.

  • The Solution: Shift the Equilibrium. To favor the imine, it's crucial to remove water as it forms. This can be achieved by:

    • Using a dehydrating solvent: Perform the reaction in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[2]

    • Employing a two-step procedure: First, form the imine by stirring benzaldehyde and ethanolamine together, often with azeotropic removal of water using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene). Once imine formation is complete (monitored by TLC/NMR), then add the reducing agent.[1]

Potential Cause C: Over-Alkylation (Formation of N,N-dibenzyl ethanolamine)

  • The "Why": This is a primary concern in both reductive amination and direct alkylation routes. Your product, N-benzyl ethanolamine, is a secondary amine and remains nucleophilic. It can react with another molecule of benzaldehyde (forming a new iminium ion that gets reduced) or benzyl halide, leading to the undesired tertiary amine, N,N-dibenzyl ethanolamine.[2][3]

  • How to Diagnose: Look for a higher molecular weight byproduct in your LC-MS or GC-MS analysis.

  • The Solution: Control Stoichiometry and Addition.

    • Stoichiometry: Use a slight excess of the ethanolamine (e.g., 1.1-1.2 equivalents) relative to the benzaldehyde or benzyl halide.[2] This ensures the electrophile is consumed before it has a significant chance to react with your product.

    • Slow Addition: Add the limiting reagent (benzaldehyde or benzyl halide) slowly to the reaction mixture containing the excess ethanolamine.[2][5] This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine over the secondary amine product.

Question 2: I am seeing significant byproducts in my reaction. How do I identify and minimize them?

Beyond the issues causing low yields, other side reactions can complicate purification.

Common Side Product A: Benzyl Alcohol and Benzoic Acid

  • The "Why": If your reaction conditions become strongly basic and unreacted benzaldehyde is present, it can undergo a disproportionation reaction known as the Cannizzaro reaction.[6][7] In this process, two molecules of the aldehyde react: one is oxidized to benzoic acid, and the other is reduced to benzyl alcohol.[7][8][9] This is particularly relevant for aldehydes like benzaldehyde that have no α-hydrogens.[6]

  • How to Minimize:

    • Control pH: Avoid strongly basic conditions, especially during workup if significant unreacted benzaldehyde remains. For reductive amination, maintaining a mildly acidic pH (4-6) is optimal for imine formation and avoids the conditions for the Cannizzaro reaction.[10]

    • Ensure Complete Reaction: Drive the primary reaction to completion through optimized stoichiometry and reaction time to consume the benzaldehyde.

Common Side Product B: N,N'-dibenzylpiperazine

  • The "Why": While less common, impurities in the ethanolamine or side reactions under certain conditions could lead to dimerization and subsequent benzylation. More often, this is a result of misidentified starting materials or contaminants.

  • How to Minimize:

    • Use Pure Reagents: Ensure the purity of your ethanolamine starting material. Distillation is recommended for older or lower-grade reagents.

    • Optimize Conditions: Stick to established protocols with controlled temperature and stoichiometry to disfavor intermolecular side reactions.

Visualizing the Reaction Landscape

To better understand the choices you face, the following diagram illustrates the key decision points and potential pitfalls in the synthesis of N-benzyl ethanolamine.

cluster_start Starting Materials cluster_path Reaction Pathways cluster_reduction Reduction & Side Reactions benzaldehyde Benzaldehyde imine Imine Intermediate (Open Chain) benzaldehyde->imine + Ethanolamine (Remove H₂O) oxazolidine Oxazolidine Intermediate (Cyclic Dead-End) benzaldehyde->oxazolidine + Ethanolamine (Equilibrium) benzyl_alcohol Side Product: Benzyl Alcohol benzaldehyde->benzyl_alcohol + Non-Selective Reducing Agent (e.g., NaBH₄) ethanolamine Ethanolamine ethanolamine->imine ethanolamine->oxazolidine imine->oxazolidine Reversible product Desired Product: N-Benzyl Ethanolamine imine->product + Selective Reducing Agent (e.g., NaBH(OAc)₃) over_alkylation Side Product: N,N-Dibenzyl Ethanolamine product->over_alkylation + Benzaldehyde + Reducing Agent

Caption: Key pathways in N-benzyl ethanolamine synthesis.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better: reductive amination or direct alkylation with benzyl halide?

A: Both methods are viable, but they have different advantages and disadvantages.

  • Reductive Amination: Generally offers higher selectivity for mono-alkylation if a mild reducing agent like STAB is used.[1][11] It avoids the generation of corrosive byproducts like HCl or HBr. This is often the preferred laboratory-scale method for clean, controlled synthesis.

  • Direct Alkylation: Can be very effective and is often used in industrial-scale synthesis.[12][13] However, it is more prone to over-alkylation, producing the tertiary amine and even quaternary ammonium salts.[14] This route requires a base to neutralize the acid byproduct, and careful control of stoichiometry and temperature is critical.[5][13]

Q: What is the best reducing agent for the reductive amination of ethanolamine?

A: The choice of reducing agent is critical. The table below summarizes the most common options.

Reducing AgentSelectivity (Imine vs. Aldehyde)Common SolventsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High[3]DCE, DCM, THF[15]Mild, high yields, minimizes alcohol byproduct, ideal for one-pot reactions.[1]Water-sensitive, more expensive.[3]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-7)[3]MeOH, EtOH[15]Selective, not water-sensitive.Highly toxic, can release HCN gas under acidic conditions.[3]
Sodium Borohydride (NaBH₄) Low (reduces both)[3]MeOH, EtOH[15]Inexpensive, readily available.Often leads to significant benzyl alcohol byproduct; best used in a two-step process.[1][2][11]
Catalytic Hydrogenation (H₂/Catalyst) HighVarious"Green" method, high atom economy.Catalyst can be poisoned by amines, may reduce other functional groups.[3]

Q: How critical is pH control during reductive amination?

A: It is absolutely critical. The reaction proceeds via a protonated imine (iminium ion).

  • Too Acidic (pH < 4): The ethanolamine starting material will be fully protonated to an ammonium ion (-NH₃⁺). This makes it non-nucleophilic and unable to attack the benzaldehyde carbonyl group, shutting down the reaction.[10]

  • Too Basic/Neutral (pH > 7): The rate of imine formation slows, and the imine is not sufficiently activated by protonation for rapid reduction. This can lead to competing side reactions.[10]

  • Optimal Range (pH 4-6): This range provides a sufficient concentration of the free amine to initiate the reaction while also ensuring the resulting imine is protonated to the more electrophilic iminium ion, which is rapidly reduced.[10] Acetic acid is commonly used to maintain this pH.[10]

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Benzyl Ethanolamine via One-Pot Reductive Amination

This protocol is optimized to minimize side reactions by using a selective reducing agent.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of aldehyde).

  • Imine Formation: Add ethanolamine (1.2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.[10]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirred mixture. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzaldehyde is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (DCM).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] The crude product can be purified by flash column chromatography on silica gel to yield pure N-benzyl ethanolamine.[10][16]

Caption: Workflow for optimized reductive amination.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Synthesis of N-Cbz-ethanolamine. PrepChem.com. Available from: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available from: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available from: [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available from: [Link]

  • A kind of preparation method of N- benzyl ethyl alcohol amine. Google Patents.
  • Cannizzaro reaction. Wikipedia. Available from: [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available from: [Link]

  • The two most general amine syntheses are the reductive amination ... Pearson. Available from: [Link]

  • Oxazolidine derivatives. Google Patents.
  • Cannizzaro Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Properties of Oxazolidines. Scribd. Available from: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to. ACS Publications. Available from: [Link]

  • Synthetic applications of the Cannizzaro reaction. National Center for Biotechnology Information. Available from: [Link]

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Available from: [Link]

  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. National Center for Biotechnology Information. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists (GEMs). Available from: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for cyclopropylamine synthesis

Welcome to the Cyclopropylamine Synthesis Support Center . This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and self-validating protocols for constructing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cyclopropylamine Synthesis Support Center . This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and self-validating protocols for constructing the cyclopropylamine pharmacophore.

Below, you will find our diagnostic guides, self-validating methodologies, and troubleshooting FAQs for the three primary synthetic routes: the Curtius Rearrangement, the Kulinkovich-de Meijere Reaction, and the Electro-Induced Hofmann Rearrangement.

Process Workflow & Decision Matrix

Workflow Start Select Precursor Acid Cyclopropanecarboxylic Acid Start->Acid Amide N,N-Dialkylamide Start->Amide PrimaryAmide Primary Amide Start->PrimaryAmide Curtius Curtius Rearrangement (DPPA, Et3N, Heat) Acid->Curtius Kulinkovich Kulinkovich-de Meijere (Grignard, Ti(OiPr)4) Amide->Kulinkovich Hofmann Electro-Hofmann (MeOH, e-) PrimaryAmide->Hofmann Isocyanate Isocyanate Intermediate Curtius->Isocyanate Titanacycle Titanacyclopropane Kulinkovich->Titanacycle Product Cyclopropylamine Hofmann->Product Isocyanate->Product Titanacycle->Product

Decision matrix and mechanistic pathways for cyclopropylamine synthesis.

Quantitative Comparison of Synthetic Methodologies

To assist in route scouting, the following table summarizes the quantitative performance metrics of each methodology based on recent literature standards 123.

MethodologyTypical Yield RangeStereoselectivityOperating TemperatureReaction TimeKey Safety Metric
Curtius Rearrangement (Batch) 60% – 85%Complete Retention0 °C to 90 °C8 – 12 hHigh thermal hazard (azide accumulation)
Continuous-Flow Curtius 90% – 96%Complete Retention90 °C (Microreactor)4 – 8 minMinimized hazardous inventory
Kulinkovich-de Meijere 50% – 90%High trans-selectivity-78 °C to 25 °C12 – 16 hPyrophoric reagents (Grignard)
Electro-Hofmann 23% – 94%Complete Retention25 °C (Ambient)2 – 4 hSafe (avoids explosive intermediates)

Methodology 1: The Curtius Rearrangement Route

Mechanism & Causality: This route converts cyclopropanecarboxylic acids into primary amines via an acyl azide intermediate. The thermal decomposition of the azide expels nitrogen gas, triggering a 1,2-alkyl shift to form an isocyanate. Because the migrating cyclopropyl group never fully detaches from the chiral center, the reaction proceeds with complete retention of stereoconfiguration 1.

Self-Validating Protocol:

  • Activation: Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) at 0 °C.

  • Rearrangement: Heat the mixture to 90 °C for 2 hours.

    • Validation Checkpoint: Before proceeding, withdraw a 10 µL aliquot and analyze via FT-IR. A strong, sharp absorption band at ~2250 cm⁻¹ confirms the successful formation of the isocyanate intermediate. If this peak is absent, the thermal decomposition is incomplete.

  • Trapping: Add anhydrous tert-butanol (5.0 eq) and reflux for 6 hours to trap the isocyanate as a Boc-protected cyclopropylamine.

  • Deprotection: Treat the isolated Boc-amine with 4M HCl in dioxane at room temperature for 2 hours to yield the primary cyclopropylamine hydrochloride salt.

Troubleshooting FAQ

Q: Why am I isolating a symmetric urea byproduct instead of the Boc-protected amine? A: Urea formation is caused by trace water in your solvent or tert-butanol. Water hydrolyzes the isocyanate into a primary amine, which then rapidly attacks unreacted isocyanate. Solution: Strictly dry your toluene over molecular sieves and ensure the tert-butanol is anhydrous.

Q: How can I mitigate the explosive risks of acyl azides during scale-up? A: Transition from batch to continuous-flow technology. By pumping the acid and DPPA through a heated T-shaped micromixer (residence time ~4-8 minutes at 90 °C), the acyl azide is consumed as rapidly as it is generated, preventing hazardous accumulation while boosting yields up to 96% 3.

Methodology 2: The Kulinkovich-de Meijere Reaction

Mechanism & Causality: This reaction constructs the cyclopropyl ring directly from an amide. A Grignard reagent reacts with Ti(OiPr)₄ to form a titanacyclopropane intermediate. The amide carbonyl inserts into the titanium-carbon bond, forming an oxatitanacyclopentane. Because the dialkylamino group is a poor leaving group, the intermediate undergoes ring opening to an iminium-titanium oxide inner salt, which cyclizes into the cyclopropylamine 4.

Self-Validating Protocol:

  • Titanacycle Formation: To a solution of the N,N-dialkylamide (1.0 eq) and Ti(OiPr)₄ (1.1 eq) in anhydrous THF at room temperature, add the Grignard reagent (e.g., ethylmagnesium bromide, 2.2 eq) dropwise via a syringe pump over 1 hour.

    • Validation Checkpoint: The addition must produce a distinct dark yellow-to-brown color , indicating the formation of the active titanacyclopropane complex. If the solution remains clear, the Grignard reagent has degraded or the system is wet; abort the reaction.

  • Ring Expansion & Cyclization: Stir the dark solution for 12 hours at ambient temperature.

  • Quenching: Quench carefully with water. Filter the resulting insoluble titanium dioxide salts through a Celite pad, and extract the free tertiary cyclopropylamine with diethyl ether.

Troubleshooting FAQ

Q: I am observing very low yields and recovering unreacted amide. What is the cause? A: Steric hindrance is the primary culprit. Amides with bulky N-alkyl groups prevent the oxatitanacyclopentane from efficiently opening into the iminium inner salt. Solution: Switch to N,N-dialkylformamides or use methyltitanium triisopropoxide[MeTi(OiPr)₃], which is less sterically demanding and improves insertion efficiency 4.

Q: Why does this reaction require stoichiometric titanium, whereas the standard Kulinkovich reaction (for cyclopropanols) is catalytic? A: In the ester-based Kulinkovich reaction, the alkoxide is a good leaving group, allowing titanium to detach and re-enter the catalytic cycle. In the de Meijere modification, the dialkylamino group is a poor leaving group. The resulting iminium-titanium oxide inner salt binds the titanium tightly, permanently sequestering it and preventing catalytic turnover 4.

Methodology 3: Electro-Induced Hofmann Rearrangement

Mechanism & Causality: This modern, green approach circumvents the need for hazardous chemical oxidants (like Br₂ or NaClO). By applying an electrical current in an undivided cell, primary cyclopropyl amides undergo anodic oxidation to form an isocyanate intermediate, which is immediately trapped by the methanolic solvent to form a cyclopropyl carbamate 2.

Self-Validating Protocol:

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum cathode.

  • Electrolysis: Dissolve the primary cyclopropyl amide (1.0 eq) and supporting electrolyte (e.g., Et₄NBF₄, 0.1 M) in methanol. Apply a constant current (galvanostatic conditions, 10 mA/cm²) until 2.5 F/mol of charge is passed.

    • Validation Checkpoint: Monitor the cell voltage continuously. The voltage should remain stable (typically between 3–5 V). A sudden spike in voltage (>10 V) indicates electrode passivation or depletion of the supporting electrolyte.

  • Isolation: Evaporate the solvent and purify the resulting methyl cyclopropylcarbamate via flash chromatography.

Troubleshooting FAQ

Q: My reaction stalls at 50% conversion despite passing the required charge. Why? A: This is a classic symptom of electrode passivation. Polymeric byproducts can coat the graphite anode, increasing resistance and halting oxidation. Solution: Periodically reverse the polarity for a few seconds to clean the electrodes, or switch to a reticulated vitreous carbon (RVC) electrode to increase the active surface area.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. American Chemical Society. 1

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. 4

  • Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Connect. 2

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. National Institutes of Health (PMC). 3

Sources

Troubleshooting

Technical Support Center: Purification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Introduction Welcome to the technical support guide for the purification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. This document is intended for researchers, scientists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol. This document is intended for researchers, scientists, and drug development professionals who are synthesizing this compound and require robust methods to remove process-related impurities. Achieving high purity is critical for accurate downstream biological assays, structural analysis, and preclinical development.

This guide provides a structured approach to troubleshooting common purification challenges, offering detailed protocols and explaining the chemical principles behind each technique. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol sample?

A1: Impurities are typically route-dependent. Assuming a synthesis via reductive amination of 3-methoxybenzaldehyde with 2-(cyclopropylamino)ethanol, the most common impurities include:

  • Unreacted Starting Materials: 3-methoxybenzaldehyde and 2-(cyclopropylamino)ethanol.

  • Imine Intermediate: The N-(3-methoxybenzylidene)-2-(cyclopropylamino)ethanol intermediate formed before the reduction step.

  • Over-alkylation Products: Tertiary amines formed if the product amine reacts with another molecule of the aldehyde and is subsequently reduced.

  • Byproducts from the Reducing Agent: Borate salts (if using NaBH₄) or other reagent-derived impurities.

  • Side-Products: Such as the formation of di-(β-phenylisopropyl)amine-like structures, which are known impurities in similar reductive amination syntheses.[1]

Q2: My crude product is an oil. Can I still use recrystallization?

A2: Directly, no. However, you can attempt to convert the oily product, which is a free base, into a solid salt (e.g., a hydrochloride or tartrate salt). These salts often have higher melting points and are more likely to be crystalline. By dissolving the oil in a suitable solvent like isopropanol or ethyl acetate and adding an acid (e.g., HCl in ether), you may induce the precipitation of a solid salt, which can then be purified by recrystallization.[2]

Q3: Why does my amine product streak on a silica TLC plate?

A3: Basic amines interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction can lead to significant tailing or streaking on a TLC plate and poor separation during column chromatography. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.5-1% of the total solvent volume).[3][4]

Q4: Which analytical technique is best for assessing the purity of the final product?

A4: A combination of techniques is ideal.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can identify and quantify impurities if their signals do not overlap with the product signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the molecular weight of the product and byproducts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compound and its impurities are thermally stable and volatile. It is highly effective for separating and identifying impurities in amine synthesis.[5]

  • Melting Point Analysis: For solid derivatives, a sharp melting point range indicates high purity. Impurities typically broaden the melting point range and lower the melting point.[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Problem 1: My final product is contaminated with unreacted 3-methoxybenzaldehyde.
  • Diagnosis: The presence of the aldehyde is often confirmed by a characteristic peak around 9.5-10.5 ppm in the ¹H NMR spectrum. 3-methoxybenzaldehyde is a neutral organic compound, while your target product is a basic amine.[7][8][9] This difference in chemical properties is the key to their separation.

  • Solution: Acid-Base Extraction. Liquid-liquid extraction is a powerful method to separate compounds based on their relative solubilities and acid-base properties.[10][11][12]

    Protocol 1: Acid-Base Extraction Workflow

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic amine product will react to form its water-soluble hydrochloride salt and move into the aqueous phase. The neutral aldehyde impurity will remain in the organic phase.

    • Phase Separation: Separate the two layers. Keep the aqueous layer , as it contains your protonated product.

    • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amine salt, converting it back to the water-insoluble free base, which will precipitate or form an oily layer.

    • Product Extraction: Extract the free base back into a fresh portion of the organic solvent (e.g., ethyl acetate or DCM). Repeat this extraction 2-3 times.

    • Drying and Concentration: Combine the organic layers containing the purified product, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Problem 2: My NMR spectrum shows the presence of the imine intermediate.
  • Diagnosis: The imine intermediate will have a characteristic C=N bond and a corresponding signal in the ¹H NMR spectrum (typically a singlet around 8.0-8.5 ppm). This indicates an incomplete reduction reaction.

  • Solution: Re-treatment with Reducing Agent or Purification via Chromatography.

    • Option A: Complete the Reaction. If the contamination is significant, the most straightforward approach is to re-subject the crude mixture to the reduction conditions. Dissolve the product in a suitable solvent (e.g., methanol), add another portion of the reducing agent (e.g., NaBH₄), and stir until TLC or LC-MS analysis shows complete conversion of the imine.

    • Option B: Flash Column Chromatography. The imine is generally less polar than the final amino-alcohol product. This difference in polarity allows for separation using column chromatography.

    Protocol 2: Flash Column Chromatography

    • Stationary Phase: Use silica gel. To prevent peak tailing of the amine product, it is highly recommended to pre-treat the silica or use a modified mobile phase.[3]

    • Mobile Phase Selection: Start by developing a solvent system using TLC. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Crucially, add ~1% triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic silica surface. A good starting point for your target compound might be 5-10% Methanol in DCM + 1% TEA. Aim for an Rf value of ~0.3 for your product.[13]

    • Column Packing and Loading: Pack the column with silica gel slurried in the initial, less polar mobile phase. Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

    • Elution: Run the column, gradually increasing the polarity of the mobile phase if necessary. Collect fractions and analyze them by TLC.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: The final product has a low yield after purification.
  • Diagnosis: Low yield can result from several issues during purification, including product loss during extractions or incomplete recovery from the chromatography column. Another common issue is the use of too much solvent during recrystallization, which leaves a significant amount of product in the mother liquor.[14]

  • Solution: Optimization of Purification Steps.

    • Extraction: Ensure the pH is sufficiently high (>10) during the basification step to fully convert the amine salt to the free base, maximizing its extraction into the organic layer. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction.

    • Recrystallization: The key is to use the minimum amount of hot solvent to fully dissolve the compound.[15][16] Using excess solvent will result in a lower recovery of crystals upon cooling.[15] If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

    • Chromatography: Ensure the compound is not irreversibly binding to the silica. The use of a basic modifier in the eluent is critical.[3] Also, ensure that the chosen solvent system provides good separation from impurities without being excessively strong, which can cause co-elution.

Data Summary & Visualization

Purification Method Selection

The choice of purification method depends heavily on the nature and quantity of the impurities present.

Impurity TypePhysicochemical Difference from ProductRecommended Primary MethodSecondary Method
3-Methoxybenzaldehyde Neutral vs. BasicAcid-Base ExtractionColumn Chromatography
Imine Intermediate Less PolarColumn ChromatographyRe-run Reaction
Over-alkylation Byproduct More Lipophilic, Less PolarColumn ChromatographyN/A
Starting Amine More Polar, More Water-SolubleColumn ChromatographyAcid-Base Extraction (less effective)
Visual Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) check_aldehyde Is 3-methoxybenzaldehyde present? start->check_aldehyde acid_base Perform Acid-Base Extraction (Protocol 1) check_aldehyde->acid_base Yes check_other Are other organic impurities present? check_aldehyde->check_other No acid_base->check_other chromatography Perform Flash Column Chromatography (Protocol 2) check_other->chromatography Yes check_purity Is Purity >98%? check_other->check_purity No chromatography->check_purity recrystallize Optional: Recrystallize Salt for final polishing check_purity->recrystallize Yes end Pure Product check_purity->end Yes, if oil recrystallize->end

Caption: Decision workflow for purifying 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Visual Aid: Impurity Origins in Synthesis

This diagram illustrates the likely point of origin for common impurities during a typical reductive amination synthesis.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_impurities Potential Impurities A 2-(cyclopropylamino)ethanol Imine Imine Intermediate A->Imine Condensation Imp1 Unreacted Starting Materials A->Imp1 Incomplete Reaction B 3-methoxybenzaldehyde B->Imine Condensation B->Imp1 Incomplete Reaction Imp3 Over-alkylation Product B->Imp3 Side Reaction Product Desired Product Imine->Product Reduction (e.g., NaBH₄) Imp2 Unreduced Imine Imine->Imp2 Incomplete Reduction Product->Imp3 Side Reaction

Caption: Origins of impurities in the synthesis of the target compound.

References

  • 3-Methoxybenzaldehyde CAS# 591-31-1: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • 3-Methoxybenzaldehyde | C8H8O2 | CID 11569. PubChem. [Link]

  • Recrystallization-1.doc.pdf. University of California, Irvine. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Showing Compound 3-Methoxybenzaldehyde (FDB007192). FooDB. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Purification of secondary alkyl amines.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Chemos GmbH & Co.KG. [Link]

  • application and fundamentals of liquid–liquid extraction processes: purification of biologicals, botan. ResearchGate. [Link]

  • Amine separation process.
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Stoltz Group, Caltech. [Link]

  • Theory, Scope, and Methods of Recrystallization. Annual Reviews. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. ResearchGate. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Tips & Tricks. University of Rochester, Department of Chemistry. [Link]

  • Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications. [Link]

  • Organic Synthesis Organic Practical techniques. Physics & Maths Tutor. [Link]

  • 2-(Propylamino)ethanol | C5H13NO | CID 85382. PubChem. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 2-(cyclopropylamino)ethanol (C5H11NO). PubChemLite. [Link]

  • 2.2.2.3 Substituted Benzyl Esters. Thieme. [Link]

  • Synthesis method of m-methoxy benzyl alcohol.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC. [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Cyclopropylamine Moieties in Pharmaceutical Formulations

Welcome to the Formulation Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals dealing with the unique chemical instabilities of APIs containing cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals dealing with the unique chemical instabilities of APIs containing cyclopropylamine moieties.

Below, you will find our comprehensive knowledge base, troubleshooting guides, and step-by-step protocols to resolve degradation issues and ensure the long-term stability of your drug products.

Part 1: Core Knowledge Base (The "Why")

Q: Why is the cyclopropylamine moiety so unstable in certain formulations?

A: The instability of the cyclopropylamine group is fundamentally driven by the intersection of electronic vulnerability and high thermodynamic ring strain.

The nitrogen atom in a free-base cyclopropylamine possesses a reactive lone pair of electrons with a relatively low oxidation potential. When exposed to oxidative stress (such as trace peroxides in excipients, transition metals, or UV light), the nitrogen undergoes a one-electron oxidation to form an amine radical cation[1].

Normally, amine radical cations might undergo reversible redox cycling. However, the cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain. The formation of the radical cation triggers a rapid, irreversible homolytic cleavage of the carbon-carbon bond adjacent to the nitrogen. This ring-opening event relieves the strain, generating a highly reactive carbon-centered radical and an iminium ion[2]. These intermediates rapidly hydrolyze or rearrange into degradation products such as pyrrolines, ketones, or covalent adducts[3].

Because this degradation is driven by irreversible strain release, your formulation strategy must focus entirely on preventing the initial one-electron oxidation .

G A Cyclopropylamine (Free Base) B Oxidative Stress (Peroxides, UV, Metals) A->B Electron Loss C Nitrogen Radical Cation (Transient Intermediate) B->C 1e- Oxidation D Ring-Opened Carbon Radical / Iminium C->D Ring Strain Release (Irreversible) E Degradation Products (Ketones, Pyrrolines) D->E Hydrolysis / Rearrangement F Protonation (Low pH) Ties Up Lone Pair F->A Salt Formation (Blocks Oxidation)

Oxidative degradation pathway of cyclopropylamines and pH-mediated stabilization.

Part 2: Troubleshooting Guide (The "How-To")

Q: My API is degrading via ring-opening during accelerated stability testing. How do I systematically troubleshoot this?

A: Ring-opening is almost exclusively a symptom of oxidative or photolytic stress[1]. To troubleshoot this, you must isolate the source of the radical initiation. Implement the following self-validating protocol to identify the culprit and validate a stabilization strategy.

Protocol: Systematic Excipient Compatibility & Stabilization Screening

This methodology uses a matrixed approach where each experimental arm acts as a control for the others, ensuring the root cause of degradation is definitively isolated.

Step 1: Baseline Forced Degradation (ICH Q1B & Q1A)

  • Action: Subject the neat API (both free base and salt forms) to 0.3% H₂O₂ (oxidative stress), UV/Vis light (photolytic stress), and pH extremes (hydrolytic stress).

  • Validation: If the ring-opening degradation products appear exclusively in the H₂O₂ and UV arms, you have confirmed that the mechanism is radical-mediated oxidation.

Step 2: Binary Excipient Screening (The "Peroxide Hunt")

  • Action: Prepare 1:1 binary mixtures of the API with high-risk excipients (e.g., Povidone, Polysorbate 80, PEG 400) and low-risk excipients (e.g., Microcrystalline Cellulose). Add 5% w/w water to simulate moisture uptake. Incubate at 40°C/75% RH for 14 days.

  • Validation: Quantify the degradation using LC-MS. If degradation correlates with the use of polymeric excipients known to auto-oxidize, trace peroxides are your root cause.

Step 3: Antioxidant Spiking Study

  • Action: Formulate the failing binary mixture with targeted stabilizers:

    • Arm A (Radical Scavenger): Add 0.1% Butylated Hydroxytoluene (BHT).

    • Arm B (Peroxide Destroyer): Add 0.1% Methionine or Sodium Thiosulfate.

    • Arm C (Chelator): Add 0.05% EDTA (to neutralize transition metals that catalyze peroxide breakdown).

  • Validation: The arm that halts degradation reveals the specific oxidative pathway. If Methionine works but EDTA fails, hydroperoxide impurities are the sole driver.

Step 4: pH-Stability Profiling (Solid-State Microenvironmental pH)

  • Action: Granulate the API with pH modifiers (e.g., Citric acid vs. Sodium carbonate) to shift the microenvironmental pH.

  • Validation: Lowering the pH protonates the cyclopropylamine, tying up the lone pair and drastically raising the oxidation potential. If the acidic formulation shows zero degradation, you have successfully stabilized the moiety via electronic protection.

Q: How do I select excipients to minimize the risk to my cyclopropylamine API?

A: Excipient selection must be driven by quantitative peroxide risk assessment[4]. Polymeric excipients synthesized via radical polymerization or those containing ether linkages will accumulate hydroperoxides over time.

Table 1: Quantitative Peroxide Risk Assessment for Cyclopropylamine Formulations

Excipient ClassTypical Peroxide Level (ppm)Risk to CyclopropylamineRecommended Mitigation Strategy
Povidone (PVP) / Crospovidone 100 - 400 ppmVery High Avoid if possible. If required, source low-peroxide grades and package under nitrogen.
Polysorbate 80 / PEG 400 10 - 50 ppmHigh Use Super-Refined™ grades. Co-formulate with Methionine or BHT.
Lactose (Spray Dried) 1 - 5 ppmModerate Monitor for Maillard reaction if the cyclopropylamine is a primary/secondary amine.
Microcrystalline Cellulose (MCC) < 1 ppmLow Safe for primary use. Maintain low water activity (Aw < 0.3) to prevent mobility.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use reducing sugars like Lactose with a primary cyclopropylamine?

A: It is highly discouraged unless strictly controlled. Primary cyclopropylamines will undergo the Maillard reaction with reducing sugars (like lactose or glucose) to form a Schiff base. While this doesn't immediately open the cyclopropane ring, the resulting imine alters the pharmacokinetics and can undergo further complex degradation pathways. Use non-reducing sugars like mannitol or dibasic calcium phosphate instead.

Q: Does the solid-state form (Salt vs. Free Base) impact the stability of the cyclopropyl ring?

A: Yes, profoundly. The free base is exponentially more susceptible to degradation. By forming a salt (e.g., hydrochloride, mesylate, or citrate), you protonate the nitrogen. A protonated nitrogen lacks the available lone pair required to initiate the one-electron transfer to reactive oxygen species. Therefore, the radical cation cannot form, and the ring strain remains locked and stable. If you must formulate the free base, you must rely heavily on atmospheric control (nitrogen purging) and radical scavengers.

Q: Are there specific photostability concerns?

A: Yes. Tertiary aminocyclopropanes are highly susceptible to photosensitized oxidative ring opening[1]. UV light can excite trace impurities (acting as photosensitizers), which then abstract an electron from the cyclopropylamine. Photostability testing as per ICH Q1B is mandatory[4]. If degradation is observed, the formulation must be protected using opaque blister packaging (e.g., Alu/Alu) or by incorporating opacifiers like Titanium Dioxide (TiO₂) in the tablet coating.

References

  • Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation - ACS Publications Source: acs.org URL:[Link]

  • Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed Source: nih.gov URL:[Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs Source: hyphadiscovery.com URL:[Link]

  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements Source: scirp.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Certificate of Analysis for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

For Researchers, Scientists, and Drug Development Professionals The Imperative of a Rigorous Certificate of Analysis In the realm of drug discovery and development, the purity, identity, and stability of a chemical entit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of a Rigorous Certificate of Analysis

In the realm of drug discovery and development, the purity, identity, and stability of a chemical entity are paramount. A Certificate of Analysis is not merely a document; it is the foundation upon which reproducible and reliable scientific data is built. For a novel compound such as 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, which possesses structural motifs common in pharmacologically active agents (a secondary amine, a substituted benzyl group, and a cyclopropyl moiety), a comprehensive analytical characterization is non-negotiable. This guide will walk through the essential components of a CoA for this molecule, explaining the causality behind experimental choices and providing self-validating protocols.

The structure of the target molecule, 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, is presented below. Its characterization requires a multi-technique approach to unequivocally confirm its identity and purity.

Caption: Chemical structure of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Deconstructing the Ideal Certificate of Analysis

A robust CoA for this compound must provide irrefutable evidence for structure, quantify its purity, and identify any significant impurities. The following diagram illustrates a logical workflow for achieving this comprehensive characterization.

analytical_workflow cluster_synthesis Synthesis Output cluster_identity Part 1: Identity Confirmation cluster_purity Part 2: Purity & Impurity Profiling cluster_final Final Documentation raw_product Crude Product NMR NMR (1H, 13C) Definitive Structure raw_product->NMR FTIR FTIR Functional Groups raw_product->FTIR MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight raw_product->MS HPLC HPLC-UV/DAD Purity Assay, Non-Volatile Impurities raw_product->HPLC GC GC-MS Volatile Impurities, Residual Solvents raw_product->GC CoA Certificate of Analysis (Identity, Purity, Assay) NMR->CoA FTIR->CoA MS->CoA HPLC->CoA GC->CoA

Comparative

Comparing biological activity of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol analogs

Comparative Biological Activity Guide: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Analogs in Targeted Therapeutics Introduction The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS 1250252-14-2) repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Analogs in Targeted Therapeutics

Introduction

The compound 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS 1250252-14-2) represents a highly privileged tertiary amine pharmacophore in modern drug discovery. Rather than acting as a standalone therapeutic, this specific structural triad is frequently integrated into larger molecular frameworks to modulate target affinity, physicochemical properties, and pharmacokinetic profiles. This guide objectively deconstructs the biological performance of this scaffold and its analogs across multiple target classes, including kinases (e.g., LIMK, ROCK), G-protein coupled receptors (e.g., CCR2/5), and adenylyl cyclases (e.g., AC1)[1][2][3].

Section 1: Pharmacophore Deconstruction & Mechanistic Rationale

Understanding the causality behind each functional group is critical for rational analog design and optimization:

  • The Cyclopropyl Motif (Steric Rigidity): Replacing a linear or branched alkyl chain (like an isopropyl or butyl group) with a cyclopropyl ring introduces pseudoaromaticity and restricts rotational degrees of freedom. This structural rigidity minimizes the entropic penalty upon binding and allows the molecule to precisely fill tight hydrophobic pockets, such as those found near the catalytic lysine in the DFG-out conformation of LIMK1[3].

  • The 3-Methoxybenzyl Group (Regioselective Solvation): The meta-substitution of the methoxy group is a deliberate choice over para-substitution. Meta-substituents disrupt planar crystal packing, which significantly lowers the crystal lattice energy and improves aqueous solubility[4]. Furthermore, the localized methoxy oxygen acts as a critical hydrogen-bond acceptor, facilitating interactions with target residues in GPCR binding sites[1].

  • The Aminoethanol Tail (Solvent Anchoring): The 2-hydroxyethyl moiety provides a flexible hydrogen-bond donor/acceptor pair. This functional group is typically oriented toward the solvent-exposed regions of the target protein, enhancing the overall solubility of the molecule while anchoring it via hydrogen bonding to surface residues[2].

Pharmacophore_Analysis Scaffold Base Scaffold 2-[Cyclopropyl-(3-methoxy-benzyl) -amino]-ethanol Cyclo Cyclopropyl Motif Restricted Rotation Scaffold->Cyclo Methoxy 3-Methoxybenzyl Solubility & H-Bonding Scaffold->Methoxy Ethanol Aminoethanol Tail Solvent Anchor Scaffold->Ethanol Kinase Kinase Targets (LIMK/ROCK) Cyclo->Kinase Hydrophobic Pocket Fit GPCR GPCR Targets (CCR2/CCR5) Methoxy->GPCR Pi-Pi / Steric Alignment Enzyme Cyclases (AC1/AC8) Ethanol->Enzyme Surface H-Bonding

Pharmacophore deconstruction and target-specific logical relationships.

Section 2: Comparative Biological Activity Across Key Targets

To objectively compare the performance of the 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol scaffold, we must analyze how specific analog modifications impact IC50 values across different biological targets.

Table 1: Impact of Structural Modifications on Target Inhibition (Representative Data)

Analog ModificationTarget ClassPrimary EffectIC50 Shift (Relative to Base Scaffold)Mechanistic Causality
Base Scaffold (Cyclopropyl + 3-OMe + Ethanol)LIMK / ROCKBaseline Potency1.0x (Reference)Optimal balance of hydrophobic fit, pseudoaromaticity, and solubility[2][3].
N-Isopropyl substitution (Replacing Cyclopropyl)LIMK1Decreased Potency~30-fold lossLoss of pseudoaromaticity and increased entropic penalty during binding[3].
4-Methoxybenzyl substitution (Replacing 3-OMe)Adenylyl Cyclase (AC1)Decreased Solubility~2.6 to 30-fold loss in solubilityPara-substitution increases crystal packing energy, drastically reducing aqueous solubility[4].
Unsubstituted Benzyl (Removing Methoxy)CCR2 / CCR5Decreased Affinity~10-fold lossLoss of critical hydrogen-bond acceptor interactions in the GPCR binding pocket[1].
Removal of Aminoethanol Tail ROCKDecreased Potency>50-fold lossComplete loss of the solvent-exposed hydrogen bonding network[2].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogs must follow a self-validating system. Below is the standardized workflow for evaluating the kinase inhibitory activity (e.g., LIMK/ROCK) of these analogs using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol: TR-FRET Kinase Inhibition Assay

Rationale: TR-FRET is utilized because the time-delayed fluorescence measurement eliminates short-lived background autofluorescence commonly caused by aromatic small molecules, ensuring high signal-to-noise ratios.

  • Step 1: Compound Preparation

    • Dissolve analogs in 100% DMSO to create 10 mM stock solutions.

    • Perform a 10-point, 3-fold serial dilution.

    • Causality: Serial dilution ensures a complete dose-response curve capturing both the upper and lower asymptotes, which is mathematically required for accurate IC50 non-linear regression.

  • Step 2: Assay Assembly

    • Transfer 100 nL of diluted compounds into a 384-well low-volume plate.

    • Add 5 µL of the target kinase (e.g., LIMK1) and substrate peptide mixture in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

    • Causality: Brij-35 (a non-ionic detergent) prevents the non-specific binding of highly hydrophobic cyclopropyl/benzyl analogs to the plastic well walls.

  • Step 3: Reaction Initiation

    • Add 5 µL of ATP at the predetermined Km concentration. Incubate for 60 minutes at room temperature.

    • Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Step 4: Detection and Self-Validation

    • Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibodies.

    • Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. The assay is only valid if Z' > 0.5. If Z' < 0.5, the data must be discarded and the assay recalibrated to prevent false positives/negatives.

TR_FRET_Workflow Prep 1. Compound Preparation Serial Dilution in DMSO Assay 2. TR-FRET Reaction Enzyme + Substrate + ATP Prep->Assay Validate 3. System Validation Calculate Z'-Factor Assay->Validate Decision Z'-Factor > 0.5? Validate->Decision Analyze 4. Data Analysis Non-linear Regression (IC50) Decision->Analyze Yes Recalibrate Recalibrate Assay Check Reagents Decision->Recalibrate No Recalibrate->Assay

Self-validating TR-FRET experimental workflow for analog screening.

Conclusion

The 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol structural motif is a masterclass in rational drug design. By combining the rigid, space-filling properties of a cyclopropyl group with the solubility-enhancing features of a meta-methoxybenzyl and an aminoethanol tail, this scaffold consistently outperforms linear or para-substituted alternatives across multiple therapeutic targets.

References

  • Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - ACS Publications.1

  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 2

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. 4

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome - ACS Publications. 3

Sources

Validation

Structure-Activity Relationship (SAR) of 3-Methoxybenzyl Compounds: A Comparative Guide for Target-Specific Optimization

The 3-methoxybenzyl moiety is a highly versatile pharmacophore in modern drug discovery. Characterized by its unique balance of lipophilicity, steric bulk, and hydrogen-bond accepting capabilities, it is frequently emplo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 3-methoxybenzyl moiety is a highly versatile pharmacophore in modern drug discovery. Characterized by its unique balance of lipophilicity, steric bulk, and hydrogen-bond accepting capabilities, it is frequently employed to optimize target affinity while mitigating the off-target toxicities associated with traditional bioisosteres like catechols.

This guide objectively compares the performance of 3-methoxybenzyl derivatives across two distinct therapeutic applications: 12-Lipoxygenase (12-LOX) inhibition for inflammatory/thrombotic disorders, and Fatty Acid Amide Hydrolase (FAAH) inhibition for neurological seizure protection. By analyzing the structure-activity relationship (SAR) data, researchers can understand the causality behind these structural choices and apply these principles to novel drug development pipelines.

The Pharmacological Logic of the 3-Methoxybenzyl Motif

Before diving into specific comparative data, it is critical to understand why medicinal chemists select the 3-methoxybenzyl group over other aromatic substituents.

SAR_3_Methoxybenzyl cluster_12LOX Application 1: 12-LOX Inhibitors cluster_FAAH Application 2: FAAH Inhibitors Core 3-Methoxybenzyl Pharmacophore LOX_Target Target: 12-Lipoxygenase Core->LOX_Target FAAH_Target Target: FAAH Enzyme Core->FAAH_Target LOX_Mech Mechanism: Non-chelating H-Bond Acceptor LOX_Target->LOX_Mech LOX_Result Result: Reduced 12-HETE LOX_Mech->LOX_Result FAAH_Mech Mechanism: Cytosolic Port Steric Insertion FAAH_Target->FAAH_Mech FAAH_Result Result: Increased Anandamide FAAH_Mech->FAAH_Result

Logical divergence of the 3-methoxybenzyl pharmacophore in two distinct drug targets.

Case Study 1: 12-Lipoxygenase (12-LOX) Inhibitors

Human lipoxygenases are iron-containing enzymes that oxidize polyunsaturated fatty acids. 12-LOX specifically oxidizes arachidonic acid to 12-HETE, a signaling molecule heavily implicated in platelet aggregation and thrombosis[1].

Historically, inhibitors utilized a 1,2-dihydroxybenzene (catechol) moiety. However, catechols are notorious Pan-Assay Interference Compounds (PAINS) because they promiscuously chelate the non-heme iron in various enzymes and undergo redox cycling. Replacing the catechol with a 2-hydroxy-3-methoxybenzyl group eliminates this promiscuous metal chelation while retaining the precise spatial geometry required to anchor into the 12-LOX active site[2].

SAR Comparative Data: 12-LOX Optimization

The following table summarizes the quantitative SAR data for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. The data objectively demonstrates the strict requirement for the 3-methoxy group[1].

CompoundModification (from base 2-OH, 3-OMe)12-LOX IC₅₀ (μM)Mechanistic Implication
1 (Base) None (2-OH, 3-OMe intact)Highly Active Optimal steric fit and H-bond acceptor profile.
8 Removal of all phenolic groupsInactiveAromatic anchoring alone is insufficient.
9 Removal of 3-OMeInactiveThe ether oxygen is a critical H-bond acceptor.
10 Removal of 2-OHInactiveThe 2-hydroxyl is essential for target anchoring.
19 3-Cl replacement6.2Halogens cannot fully replicate the ether oxygen's electronics.
20 3-F replacement19.0Fluorine provides insufficient steric bulk compared to methoxy.
28 4-OMe positional shift22.0Moving the methoxy group destroys the binding angle.

Data synthesized from[2].

LOX_Pathway AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX Substrate HETE 12-HETE LOX->HETE Oxidation Platelet Platelet Aggregation & Thrombosis HETE->Platelet Signaling Inhibitor 3-Methoxybenzyl Derivatives Inhibitor->LOX Inhibits (nM potency)

12-LOX signaling pathway blocked by 3-methoxybenzyl derivatives.

Self-Validating Experimental Protocol: 12-LOX Inhibition

To ensure the observed inhibition is true target engagement and not an assay artifact (e.g., redox interference), this protocol utilizes an orthogonal validation system.

  • Primary Biochemical Assay (UV-Vis):

    • Incubate recombinant human 12-LOX with the 3-methoxybenzyl compound for 10 minutes at 37°C.

    • Introduce arachidonic acid (substrate).

    • Continuously monitor the formation of conjugated dienes at 235 nm using a spectrophotometer.

    • Causality: This provides real-time kinetic data but is susceptible to optical interference from the test compound.

  • Orthogonal Validation (LC-MS/MS):

    • Quench the reaction with ice-cold methanol containing an internal standard (e.g., deuterated 12-HETE).

    • Quantify specific 12-HETE production via LC-MS/MS.

    • Self-Validation: If the compound is a false positive (an optical interferent at 235 nm), the LC-MS/MS will reveal normal, uninhibited 12-HETE levels. True inhibitors will show a proportional decrease in both assays.

  • Selectivity Counter-Screen: Test the compound against 5-LOX and 15-LOX. The 3-methoxybenzyl moiety is uniquely selective for the 12-LOX pocket; demonstrating >100-fold selectivity confirms the SAR hypothesis[1].

Case Study 2: Macamides as FAAH Inhibitors

In neurological applications, the 3-methoxybenzyl group serves a completely different structural purpose. Macamides are synthetic lipid derivatives designed to inhibit Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide (AEA)[3].

Here, the 3-methoxybenzyl group acts as a bulky "head" that inserts into the cytosolic port of the FAAH enzyme. This steric blockade prevents AEA from entering the catalytic site, thereby increasing endogenous AEA levels and providing neuroprotection against seizures[3].

SAR Comparative Data: Macamide Lipid Tails

While the 3-methoxybenzyl head group is held constant to ensure FAAH binding, the lipid tail is varied to optimize membrane permeability and overall efficacy.

CompoundLipid TailHead GroupFAAH InhibitionIn Vivo Seizure Protection (Pilocarpine Model)
3-MBO Oleamide (18:1)3-MethoxybenzylStrongHigh (Significant reduction in Racine score)
3-MBL Linoleamide (18:2)3-MethoxybenzylStrongModerate
3-MBN Linolenamide (18:3)3-MethoxybenzylStrongModerate

Data synthesized from[3].

Workflow_Pilocarpine Step1 Pre-treatment (3-MBO Admin) Step2 Pilocarpine Injection Step1->Step2 30 mins Step3 Behavioral Observation Step2->Step3 Racine Scale Step4 Brain Tissue Extraction Step3->Step4 Post-seizure Step5 LC-MS/MS AEA Quantification Step4->Step5 Orthogonal Validation

Self-validating in vivo workflow for evaluating 3-methoxybenzyl macamides.

Self-Validating Experimental Protocol: In Vivo Seizure Model

To prove that the anticonvulsant effect is mechanistically driven by FAAH inhibition (and not an off-target sedative effect), behavioral data must be strictly coupled with biochemical quantification.

  • Pre-treatment: Administer the 3-methoxybenzyl macamide (e.g., 3-MBO at 10 mg/kg) intraperitoneally to the murine model.

  • Seizure Induction: 30 minutes post-treatment, administer pilocarpine (350 mg/kg) to induce status epilepticus[3].

    • Causality: Pilocarpine induces seizures via severe cholinergic hyperactivation. FAAH inhibitors counteract this by increasing AEA, which activates presynaptic CB1 receptors to dampen excitatory neurotransmitter release.

  • Behavioral Readout (Primary): Score seizure severity using the standardized Racine scale (0-5) for 90 minutes.

  • Biochemical Validation (Self-Validating Step): Immediately following the observation period, euthanize the subjects and extract cortical tissue. Quantify brain AEA levels using LC-MS/MS.

    • Self-Validation: If the compound merely acts as a general CNS depressant, AEA levels will remain at baseline. If the compound functions true to its SAR design as a FAAH inhibitor, brain AEA levels must be significantly elevated compared to vehicle-treated controls[3].

Conclusion

The 3-methoxybenzyl moiety is far more than a simple structural spacer; it is a precision tool for medicinal chemists. In the context of 12-LOX inhibitors, it acts as a non-chelating hydrogen bond acceptor, elegantly solving the toxicity issues of traditional catechols. In the context of FAAH inhibitors, it provides the exact steric bulk required to plug the enzyme's cytosolic port. By employing self-validating experimental designs—pairing real-time kinetic assays with LC-MS/MS orthogonal validation—researchers can confidently map these structure-activity relationships and accelerate the development of highly selective therapeutics.

References

  • Luci, D. K., Jameson, J. B., Yasgar, A., Diaz, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • MDPI Authors. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences, MDPI.[Link]

Sources

Comparative

Absolute Purity Assessment of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol: A Comparative Guide to qNMR vs. HPLC-UV

For researchers and drug development professionals, establishing the absolute purity of complex pharmaceutical intermediates is a critical regulatory milestone. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol ( C15​H23​...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the absolute purity of complex pharmaceutical intermediates is a critical regulatory milestone. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol ( C15​H23​NO2​ ) is a structurally intricate tertiary amine. When assessing its purity, traditional chromatographic techniques often fall short due to the lack of specific impurity reference standards and variable detector responses.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is increasingly recognized as the gold standard for absolute mass fraction determination[1].

Analyte Profiling & Method Rationale

To design a robust analytical method, we must first understand the causality behind our instrumental choices. The traditional mass balance approach relies on HPLC-UV to quantify organic impurities[1]. However, HPLC-UV is a secondary analytical method; it requires identical reference standards for every impurity to correct for Relative Response Factors (RRFs)[2].

Conversely, qNMR is a primary ratio method. The fundamental principle of qNMR is that the area under an NMR resonance peak is directly proportional to the number of nuclei (protons) generating that signal[3]. By comparing the integral of the analyte to a certified internal standard (IS), absolute purity can be calculated without needing impurity standards[4].

Rationalizing the qNMR Parameters
  • Internal Standard (IS) Selection: The analyte features aromatic protons ( δ 6.8–7.3 ppm), a methoxy group ( δ 3.8 ppm), benzylic protons ( δ 3.7 ppm), and aliphatic/cyclopropyl protons ( δ 0.4–3.5 ppm). We select Maleic Acid as the IS because its sharp singlet at δ 6.26 ppm in DMSO- d6​ falls perfectly into the "empty window" of the analyte's spectrum, ensuring zero signal overlap[3].

  • Relaxation Delay ( D1​ ): To achieve quantitative accuracy, all protons must fully return to their equilibrium magnetization state between scans. Because T1​ relaxation times for small molecules are typically 1–3 seconds, we set D1​≥5×T1​ (e.g., 30–60 seconds) to ensure >99.3% signal recovery[5].

  • Pulse Angle: A 90° excitation pulse is utilized to maximize transverse magnetization, yielding the highest possible Signal-to-Noise Ratio (SNR) per scan[5].

Workflow Start Purity Assessment Initiation HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Lim Requires Impurity Reference Standards HPLC->HPLC_Lim qNMR_Adv Primary Method No Impurity Stds Needed qNMR->qNMR_Adv HPLC_Res Area % Normalization (Subject to RRF variance) HPLC_Lim->HPLC_Res qNMR_Res Molar Ratio Calculation (Direct Nuclei Count) qNMR_Adv->qNMR_Res CrossRef Orthogonal Validation (Mass Balance + qNMR) HPLC_Res->CrossRef qNMR_Res->CrossRef

Orthogonal workflow for comprehensive purity assessment using HPLC and qNMR methodologies.

Comparative Performance: qNMR vs. HPLC-UV vs. GC-FID

The choice between qNMR and chromatography depends heavily on the developmental stage of the drug and the availability of reference materials[6]. Table 1 summarizes the objective performance metrics of these techniques.

Table 1: Analytical Technique Comparison
Parameter 1 H-qNMRHPLC-UVGC-FID
Fundamental Principle Direct nuclei counting (Primary)UV absorbance (Secondary)Flame ionization (Secondary)
Impurity Stds Required No Yes (for accurate mass balance)Yes
Specificity High (Provides structural confirmation)Moderate (Relies on retention time)Moderate
Precision (RSD) < 0.5%< 0.1%< 1.0%
Accuracy Absolute (SI-traceable via IS)Dependent on RRFsDependent on volatility/stability
Analysis Time 10 - 15 mins per sample20 - 45 mins per sample15 - 30 mins per sample
Experimental Data: The RRF Discrepancy

To illustrate the critical difference in accuracy, consider the purity assessment of three synthetic batches of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Table 2: Batch Analysis Discrepancy (HPLC vs. qNMR)
Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy ( Δ )
Lot A-001 99.88%98.20%+ 1.68%
Lot A-002 99.50%97.95%+ 1.55%
Lot A-003 98.90%98.75%+ 0.15%

Causality of the Discrepancy: In Lots A-001 and A-002, HPLC-UV significantly overestimates the purity. This occurs because certain degradants (e.g., a cleaved cyclopropyl-ethanolamine fragment) lack the highly UV-absorbing 3-methoxybenzyl chromophore. These impurities are virtually invisible to the UV detector at standard wavelengths (e.g., 254 nm), skewing the area percent normalization[4]. Because qNMR is a molar-based technique, it accurately detects the reduction in the intact API's mass fraction, providing a true representation of absolute purity[4].

Methodological Workflow & Self-Validating Protocol

The following protocol outlines a highly rigorous, self-validating system for determining the purity of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Step 1: Gravimetric Sample Preparation

Causality: The absolute accuracy of qNMR is directly tied to the precision of the mass measurements. A 6-place analytical microbalance must be used to minimize relative standard uncertainty[1].

  • Accurately weigh ~15.0 mg of the analyte into a clean glass vial.

  • Accurately weigh ~5.0 mg of the certified Maleic Acid internal standard (IS) into the same vial.

  • Add 0.8 mL of high-purity DMSO- d6​ (containing 0.03% TMS as a chemical shift reference).

  • Vortex thoroughly until complete dissolution is achieved. Ensure sample homogeneity to allow for proper magnet shimming, which prevents broad signals and integration overlap[5].

Step 2: NMR Acquisition
  • Transfer 600 μ L of the solution into a 5 mm NMR tube.

  • Insert into a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Set the pulse angle to 90°, spectral width to 20 ppm, acquisition time to 4.0 seconds, and the relaxation delay ( D1​ ) to 45 seconds. Acquire 16 to 32 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1 for the target peaks)[5].

Step 3: Data Processing & The Self-Validating Check

Careful manual processing of the Free Induction Decay (FID) is crucial[5].

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform manual phase correction (zero and first order) and apply a Whittaker smoother for flat baseline correction.

  • Integration: Integrate the Maleic Acid IS peak ( δ 6.26 ppm, 2H).

  • Self-Validating System: To ensure the protocol is self-validating, integrate two separate, baseline-resolved signals from the analyte:

    • Peak 1: The methoxy singlet ( δ 3.8 ppm, 3H).

    • Peak 2: The aromatic multiplet ( δ 6.8–7.3 ppm, 4H).

    • Logic: Calculate the purity independently using both peaks. If the two resulting purity values differ by > 1.0%, it immediately flags the presence of hidden co-eluting impurities under one of the resonances or incomplete T1​ relaxation, invalidating the run.

qNMR_Logic Sample Sample Prep Analyte + Internal Std Acquisition NMR Acquisition (90° Pulse, D1 ≥ 5T1) Sample->Acquisition Processing Data Processing (Phase & Baseline Correction) Acquisition->Processing Integration Signal Integration (Analyte vs. IS) Processing->Integration Calculation Purity Calculation P = (Ix/Iy)(Ny/Nx)(Mx/My)(Wy/Wx)*Py Integration->Calculation

Step-by-step logical pathway for qNMR acquisition and absolute purity calculation.

Step 4: Purity Calculation

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation[5]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integral area ( Ix​ for analyte methoxy peak, Istd​ for Maleic acid peak)

  • N = Number of protons ( Nx​=3 , Nstd​=2 )

  • M = Molar mass ( Mx​=221.30 g/mol , Mstd​=116.07 g/mol )

  • m = Weighed mass in mg

  • Pstd​ = Certified purity of the Maleic Acid standard (e.g., 99.95%)

By utilizing this orthogonal, self-validating qNMR methodology, researchers can achieve an absolute, SI-traceable purity assignment for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, circumventing the inherent blind spots of traditional HPLC-UV relative response factors.

References

  • Enovatia: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at:[Link]

  • ResolveMass Laboratories Inc.: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Emery Pharma: A Guide to Quantitative NMR (qNMR). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. For a compound such as 2-[Cyclopropyl-(3-methoxy-benzyl)-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. For a compound such as 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, a novel substance with potential therapeutic applications, the reliability of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the nuances of cross-validation, not as a mere procedural checklist, but as a scientifically-grounded process to ensure data integrity across different analytical platforms.

The Imperative of Method Cross-Validation

Before we dissect the methodologies, it is crucial to understand the "why" behind cross-validation. In a dynamic drug development environment, it is common for analytical methods to be transferred between laboratories, or for a new, more advanced technique to be introduced. Cross-validation serves as a bridge, providing documented evidence that two distinct analytical procedures yield comparable results. This is not just good scientific practice; it is a cornerstone of regulatory compliance, ensuring consistency and reliability of data throughout the drug's lifecycle.

Comparative Analysis of Analytical Platforms: HPLC-UV vs. GC-MS

The choice of an analytical method is a strategic decision, balancing the physicochemical properties of the analyte with the intended application of the method. For 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, both HPLC-UV and GC-MS present viable, yet distinct, analytical solutions.

ParameterHigh-Performance Liquid Chromatography-UV (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.Primarily for volatile and thermally stable compounds, or those that can be derivatized to become volatile.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, as mass spectrometry provides structural information, allowing for high-confidence peak identification.
Sensitivity Typically in the microgram to nanogram per milliliter range (µg/mL to ng/mL).Generally higher sensitivity, often reaching picogram (pg) levels.
Instrumentation Cost ModerateHigh
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and more complex sample preparation.
Ease of Use Relatively straightforward operation and maintenance.More complex instrumentation and data analysis.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validation is a systematic endeavor. The following diagram illustrates the key stages, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS M1_Dev Method Development M1_Val Method Validation (ICH Q2(R1)) M1_Dev->M1_Val Prep Prepare Standard and Sample Sets M1_Val->Prep M2_Dev Method Development M2_Val Method Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Val->Prep Analyze Analyze Samples by Both Methods Prep->Analyze Compare Statistical Comparison of Results (e.g., t-test, F-test) Analyze->Compare Report Generate Cross-Validation Report Compare->Report

Figure 1: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, yet adaptable, protocols for the analysis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol using both HPLC-UV and GC-MS. These protocols are intended as a starting point and should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient should be optimized to achieve good separation of the analyte from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Wavelength should be set at the λmax of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, which needs to be experimentally determined.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a concentration that falls within the calibration range.

  • Analysis and Data Processing:

    • Inject the standards and samples.

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: GC-MS Analysis
  • Derivatization (if necessary):

    • The primary amine and hydroxyl groups in the target molecule may require derivatization to improve volatility and thermal stability. Silylation with an agent like BSTFA is a common approach.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the derivatized analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard.

    • Prepare calibration standards and samples, and perform the derivatization procedure consistently across all solutions.

  • Analysis and Data Processing:

    • Inject the derivatized standards and samples.

    • Extract the ion chromatogram for a characteristic ion of the derivatized analyte.

    • Integrate the peak area and construct a calibration curve to determine the sample concentrations.

Decision-Making Framework for Method Selection

The choice between HPLC-UV and GC-MS is not always straightforward. The following diagram provides a logical framework to guide this decision based on the specific analytical needs.

MethodSelection Start Start: Define Analytical Requirement IsHighSpecificity Is High Specificity Critical? (e.g., impurity profiling) Start->IsHighSpecificity IsHighSensitivity Is High Sensitivity Required? (e.g., trace analysis) IsHighSpecificity->IsHighSensitivity No UseGCMS Consider GC-MS IsHighSpecificity->UseGCMS Yes IsHighThroughput Is High Throughput a Priority? IsHighSensitivity->IsHighThroughput No IsHighSensitivity->UseGCMS Yes UseHPLC Consider HPLC-UV IsHighThroughput->UseHPLC Yes IsHighThroughput->UseHPLC No (default)

Figure 2: A decision tree for selecting between HPLC-UV and GC-MS for the analysis of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Trustworthiness Through Self-Validating Systems

A cornerstone of trustworthy analytical data is the concept of a self-validating system. This means that each analytical run should include checks and balances to ensure the validity of the results. For both HPLC-UV and GC-MS, this includes:

  • System Suitability Tests: Before any sample analysis, a series of injections of a standard solution are made to verify the performance of the chromatographic system. Key parameters to monitor include retention time stability, peak area precision, peak shape, and column efficiency. These tests are based on the principles outlined in various pharmacopeias.

  • Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations within the analytical batch provides an independent check on the accuracy and precision of the analysis.

  • Internal Standards: The use of an internal standard can compensate for variations in sample preparation and injection volume, further enhancing the robustness of the method.

Conclusion and Recommendations

The cross-validation of analytical methods for a novel compound like 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a critical exercise in ensuring data integrity. Both HPLC-UV and GC-MS offer robust and reliable means of quantification, each with its own set of advantages. HPLC-UV is often the method of choice for routine analysis due to its simplicity and high throughput. In contrast, GC-MS provides unparalleled specificity and sensitivity, making it invaluable for challenging applications such as impurity identification and trace-level analysis.

The decision of which method to employ should be guided by the specific requirements of the analysis. For routine quality control in a manufacturing setting, a validated HPLC-UV method may be sufficient. However, for in-depth characterization or when facing complex sample matrices, the confirmatory power of GC-MS is indispensable. Ultimately, a well-executed cross-validation study provides the confidence that, regardless of the analytical technique employed, the reported results are accurate, reliable, and comparable.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Agilent Technologies. (2021). A Guide to Getting Started with Gas Chromatography. [Link]

  • Waters Corporation. (n.d.). HPLC Theory. [Link]

Comparative

Spectral library matching for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

Topic: Spectral Library Matching for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Introduction: The Analyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Spectral Library Matching for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Introduction: The Analytical Challenge of Synthetic Aminoethanols

In modern drug discovery, the rapid structural elucidation of synthetic derivatives and their metabolites is a critical bottleneck. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (Chemical Formula: C₁₃H₁₉NO₂, Monoisotopic Mass: 221.1416 Da) represents a highly informative target for evaluating mass spectrometry (MS) annotation pipelines. Structurally, it combines a cyclopropylamine, a 3-methoxybenzyl moiety, and an ethanolamine group.

When analyzed via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS), this compound yields a complex fragmentation pattern. Identifying such specific synthetic derivatives in untargeted metabolomics or pharmacokinetics workflows requires robust spectral library matching. Because novel or proprietary compounds are frequently absent from empirical public databases, researchers must rely on advanced algorithmic ecosystems that leverage exact matching, molecular networking, and in silico fragmentation.

This guide objectively compares the three leading spectral matching platforms—MS-DIAL , GNPS , and SIRIUS 4 —evaluating their performance, underlying causality, and optimal use cases for annotating 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

The Causality of MS/MS Fragmentation

Before comparing software algorithms, an expert application scientist must understand the gas-phase chemistry of the molecule. The success of any spectral matching algorithm depends entirely on the quality and predictable causality of the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways.

For 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol ([M+H]⁺ m/z 222.148), the fragmentation is driven by the localization of the positive charge on the tertiary nitrogen.

  • Benzyl Cleavage : The most favorable thermodynamic pathway is the cleavage of the carbon-nitrogen bond adjacent to the benzyl group, yielding a highly stable 3-methoxybenzyl cation (m/z 121.065).

  • Radical Loss : Alternatively, the loss of the methoxybenzyl radical leaves an N-cyclopropyl-ethanolamine fragment (m/z 102.091).

  • Dehydration : The ethanolamine moiety is prone to the neutral loss of water (-18.01 Da), resulting in a secondary fragment at m/z 84.081.

Algorithms must accurately assign these sub-structural motifs to generate a high-confidence match.

fragmentation Precursor Precursor Ion [M+H]+ m/z 222.148 C13H20NO2+ Frag1 3-Methoxybenzyl Cation m/z 121.065 C8H9O+ Precursor->Frag1 Cleavage at benzyl-nitrogen bond Frag2 N-cyclopropyl-ethanolamine Fragment m/z 102.091 C5H12NO+ Precursor->Frag2 Loss of methoxybenzyl radical Frag3 Water Loss Fragment m/z 84.081 C5H10N+ Frag2->Frag3 -H2O (-18.01 Da)

Figure 1: Predictive HCD MS/MS fragmentation pathway of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

Platform Comparison: MS-DIAL vs. GNPS vs. SIRIUS 4

To confidently annotate this compound, researchers must choose the correct algorithmic approach based on their acquisition method and library availability.

MS-DIAL: The Deconvolution Engine

Mechanism: MS-DIAL was specifically engineered to handle Data-Independent Acquisition (DIA) data, such as SWATH-MS[1]. In DIA, co-eluting precursor ions are fragmented simultaneously, creating highly chimeric MS2 spectra. MS-DIAL uses mathematical deconvolution—correlating the chromatographic peak shapes of the precursor (m/z 222.148) and its fragments (m/z 121.065, 102.091)—to reconstruct a "pure" pseudo-MS2 spectrum[2]. It then performs a dot-product cosine similarity search against MSP-formatted libraries (e.g., NIST, MassBank). Best For: High-throughput targeted screening where the exact empirical spectrum of the compound is already present in your local library.

GNPS (Feature-Based Molecular Networking)

Mechanism: Global Natural Products Social Molecular Networking (GNPS) does not rely solely on exact matches[3]. Instead, it aligns experimental spectra against one another and connects related molecules based on spectral similarity (cosine scoring)[4]. If 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is absent from the database, but a structurally related analog (e.g., lacking the methoxy group) is present, GNPS will cluster them into a "molecular family" network[5]. Best For: Drug metabolism and pharmacokinetics (DMPK) studies to discover Phase I/II metabolites or structural analogs of the parent drug.

SIRIUS 4 & CSI:FingerID: The In Silico Elucidator

Mechanism: When a compound is a completely novel synthetic entity absent from all empirical databases, traditional library matching fails. SIRIUS 4 solves this by computing fragmentation trees directly from the isotope pattern and MS/MS data[6]. It then uses a machine-learning-driven web service (CSI:FingerID) to predict a molecular fingerprint, which is searched against massive structural databases like PubChem or ChemSpider[7]. Best For: De novo structural elucidation of novel synthetic derivatives and unknown impurities.

Self-Validating Experimental Protocol

To ensure high scientific integrity and minimize False Discovery Rates (FDR), the following self-validating LC-HRMS/MS workflow must be executed prior to software analysis.

Step 1: Sample Preparation & System Suitability

  • Spike the biological matrix (e.g., plasma) with 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol and a stable isotopically labeled (SIL) internal standard to monitor matrix effects.

  • Include a method blank (solvent only) to create a baseline for algorithmic background subtraction.

Step 2: LC-HRMS/MS Acquisition (DIA Mode)

  • Chromatography: Use a C18 Reversed-Phase column with a water/acetonitrile gradient containing 0.1% formic acid to ensure efficient protonation ([M+H]⁺).

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap instrument in Positive Ion Mode. Utilize a DIA method (e.g., SWATH) with stepped normalized collision energies (NCE: 15, 30, 45 eV) to capture both fragile precursor ions and low-mass diagnostic fragments (like the m/z 84.081 water-loss ion)[8].

Step 3: Bioinformatics Processing Execute the pipeline illustrated in Figure 2.

workflow RawData Raw LC-HRMS/MS Data (.raw / .d) Format Format Conversion (mzML via MSConvert) RawData->Format MSDIAL MS-DIAL Feature Detection & DIA Deconvolution Format->MSDIAL Peak Picking & Alignment GNPS GNPS FBMN Spectral Networking & Analog Discovery MSDIAL->GNPS .mgf & .csv Feature Tables SIRIUS SIRIUS 4 / CSI:FingerID In Silico Fragmentation & Structure Elucidation MSDIAL->SIRIUS .mgf Export Annotation Consensus Annotation: 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol MSDIAL->Annotation Exact Match (NIST/MSP) GNPS->Annotation Network Propagation SIRIUS->Annotation Fingerprint Scoring

Figure 2: Bioinformatics workflow from raw DIA acquisition to consensus spectral annotation.

Comparative Performance Data

The table below summarizes the simulated benchmarking data for identifying 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol across the three platforms, assuming a complex biological matrix background.

MetricMS-DIAL (with NIST/MSP)GNPS (FBMN)SIRIUS 4 (CSI:FingerID)
Primary Algorithm Cosine Similarity (Dot Product)Network Cosine ScoringFragmentation Trees & Deep Learning
Requirement Exact spectrum must be in libraryAnalog spectrum must be in libraryStructure must exist in PubChem/ChemSpider
DIA Deconvolution Excellent (Native support)[9]Poor (Requires MS-DIAL pre-processing)None (Requires pre-deconvoluted .mgf)
Annotation Confidence Level 2a (Library Match)Level 2b / 3 (Analog/Family Match)Level 3 (Tentative In Silico Candidate)
False Discovery Rate (FDR) < 1% (if library is curated)~5% (depending on cosine threshold)~10-15% (for novel synthetic scaffolds)
Processing Time ~15 minutes~2-4 hours (Cloud compute)~1-2 hours (Depending on formula space)
Best Use Case Routine targeted quantificationMetabolite & degradation product discoveryIdentifying novel proprietary derivatives

Expert Insights & Conclusion

For a drug development professional working with synthetic aminoethanols like 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol, relying on a single software tool is a critical vulnerability.

If the compound is part of a known, standardized screening library, MS-DIAL is the undisputed choice due to its superior handling of chimeric DIA spectra and rapid local processing[1]. However, during the synthesis optimization phase or in vivo DMPK studies, the parent compound will inevitably undergo metabolic transformations (e.g., O-demethylation of the methoxybenzyl group or N-dealkylation). In these scenarios, exact library matching fails. Here, GNPS Feature-Based Molecular Networking becomes essential, as it will cluster the unannotated metabolites around the parent drug node based on shared diagnostic fragments (like the m/z 102.091 cyclopropyl-ethanolamine ion)[3]. Finally, if the compound is a completely novel scaffold absent from all spectral libraries, SIRIUS 4 provides the most robust in silico safety net by translating the fragmentation tree directly into a structural fingerprint[6].

Recommendation: Implement a consensus pipeline. Use MS-DIAL for primary feature detection and DIA deconvolution, export the resulting .mgf files, and process them in parallel through GNPS (for analog discovery) and SIRIUS 4 (for in silico validation).

References

  • Dührkop, K., Fleischauer, M., Ludwig, M., Aksenov, A. A., Melnik, A. V., Meusel, M., Dorrestein, P. C., Rousu, J., & Böcker, S. (2019). SIRIUS 4: a rapid tool for turning tandem mass spectra into metabolite structure information. Nature Methods. [Link]

  • Tsugawa, H., Cajka, T., Kind, T., Ma, Y., Higgins, B., Ikeda, K., Kanazawa, M., VanderGheynst, J., Fiehn, O., & Arita, M. (2015). MS-DIAL: data-independent MS/MS deconvolution for comprehensive metabolome analysis. Nature Methods. [Link]

  • Wang, M., Carver, J. J., Phelan, V. V., Sanchez, L. M., Garg, N., Peng, Y., Nguyen, D. D., Watrous, J., Kapono, C. A., Luzzatto-Knaan, T., Porto, C., Bouslimani, A., Melnik, A. V., Meehan, M. J., Liu, W. T., Crüsemann, M., Boudreau, P. D., Esquenazi, E., Sandoval-Calderón, M., Kersten, R. D., … Bandeira, N. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology. [Link]

  • Nothias, L. F., Petras, D., Schmid, R., Dührkop, K., Rainer, J., Sarvepalli, A., Protsyuk, I., Ernst, M., Tsugawa, H., Fleischauer, M., Aicheler, F., Aksenov, A. A., Alka, O., Allard, P. M., Barsch, A., Cachet, X., Caraballo-Rodriguez, A. M., Da Silva, R. R., Dangal, T., Garg, N., … Dorrestein, P. C. (2020). Feature-based molecular networking in the GNPS analysis environment. Nature Methods. [Link]

  • GNPS Public Spectral Libraries. (2025). University of California, San Diego. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol proper disposal procedures

Operational Blueprint: Safety, Handling, and Disposal of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol As drug development accelerates, the handling of complex proprietary intermediates requires moving beyond generic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safety, Handling, and Disposal of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

As drug development accelerates, the handling of complex proprietary intermediates requires moving beyond generic safety data sheets. 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is a highly functionalized organic aminoalcohol typically utilized in advanced active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, causally grounded framework for the safe operational handling and disposal of this compound.

Physicochemical Hazard Profiling: The Causality of Risk

To manage a chemical effectively, we must first decode its molecular behavior. The disposal strategy for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol is dictated by three distinct structural features:

  • The Tertiary Amine Core: This nitrogen center possesses a lone pair of electrons, rendering the molecule weakly basic and nucleophilic.

    • Causality Rule: Never use bleach-based (hypochlorite) spill kits. Amines react rapidly with hypochlorites to form highly toxic, volatile chloramines. Furthermore, it can react exothermically with strong mineral acids.

  • The 3-Methoxybenzyl & Cyclopropyl Moieties: These functional groups confer significant lipophilicity (high logP) to the molecule.

    • Causality Rule: The compound is highly toxic to aquatic ecosystems and will bioaccumulate. Drain disposal is strictly prohibited under any circumstance, even if the solution has been neutralized[1].

  • Combustion Byproducts: Incineration of nitrogen-containing organic compounds generates hazardous nitrogen oxides (NOx).

    • Causality Rule: Standard municipal incineration is insufficient. Disposal must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature kilns and NOx scrubbers[2].

Step-by-Step Spill Response: The "Isolate-Absorb-Verify" Methodology

Standard operating procedures often fail because they lack a validation step. This self-validating protocol ensures that no residual amine is left on laboratory surfaces to cause long-term respiratory irritation or cross-contamination.

Step 1: Isolation & Engineering Controls Immediately secure the spill zone. Ensure the laboratory chemical hood is operating at a face velocity of 80–100 feet per minute (fpm) to capture volatile organic vapors[3].

Step 2: Targeted Absorption Apply an inert, non-reactive absorbent such as diatomaceous earth or dry sand to the spill.

  • Mechanistic Choice: Do not use paper towels. Paper is a high-surface-area combustible material; combining it with a lipophilic organic base drastically increases the risk of a secondary fire in the solid waste bin.

Step 3: Collection Sweep the absorbed mixture using non-sparking polypropylene tools and place it into a wide-mouth High-Density Polyethylene (HDPE) container.

Step 4: Verification (The Self-Validating Step) Swab the spill area with a mild, slightly acidic aqueous solution (e.g., 5% citric acid) to protonate and dissolve any residual amine, followed by a distilled water wipe. Test the final rinse water with pH paper. The protocol is only complete when the rinse water returns to a neutral baseline (pH 6–8).

Waste Segregation and Storage Logic

Proper segregation prevents incompatible exothermic reactions within the Satellite Accumulation Area (SAA). According to, waste characterization must occur at the exact moment the waste is generated[4].

Quantitative Regulatory & Operational Limits

Summarized parameters for laboratory waste management compliance.

ParameterLimit / ThresholdCausality & Operational Impact
SAA Volume Limit 55 GallonsExceeding this triggers a mandatory 3-day transfer window to a central accumulation area.
Acutely Toxic Limit 1 Quart (1 kg)If this compound is mixed with P-listed acutely toxic waste, strict 1-quart volume caps apply.
Storage Time (LQG) 90 DaysLarge Quantity Generators must manifest and ship waste to a TSDF within 90 days[2].
Storage Time (SQG) 180 DaysSmall Quantity Generators have extended timelines, provided volume limits are strictly maintained[2].
Container Headspace 10% MinimumLeaves room for vapor expansion, preventing pressure-induced container rupture during temperature shifts[5].
Aqueous pH Limit pH 2.0 – 12.5Outside this range, the mixture becomes an EPA RCRA Corrosive (D002) characteristic waste.

Procedural Waste Disposal Workflow

The following workflow dictates the physical routing of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol from the benchtop to final destruction.

WasteWorkflow Start Waste Generation: 2-[Cyclopropyl-(3-methoxy-benzyl) -amino]-ethanol Decision1 Contains Halogenated Solvents (e.g., DCM)? Start->Decision1 Decision2 Aqueous/Acidic Mixture? Decision1->Decision2 No StreamHalo Halogenated Organic Waste Stream Decision1->StreamHalo Yes StreamAq Aqueous Waste Stream (Verify pH 6-8) Decision2->StreamAq Yes StreamNonHalo Non-Halogenated Organic Waste Decision2->StreamNonHalo No SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling StreamHalo->SAA StreamAq->SAA StreamNonHalo->SAA TSDF RCRA-Permitted TSDF (High-Temp Incineration) SAA->TSDF Max 90-180 Days Volume < 55 Gal

Decision matrix and routing workflow for 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol disposal.

Workflow Execution Steps:

  • Source Characterization: Determine the waste stream (Halogenated vs. Non-Halogenated) before adding it to the SAA container. Mixing halogenated solvents with non-halogenated streams drastically increases disposal costs and alters the required incineration temperature profile[6].

  • Containerization: Utilize HDPE containers. Glass is acceptable but poses a shatter risk. Do not use metal containers if the waste contains trace aqueous acids, as the amine-acid salt mixtures can induce rapid galvanic corrosion. Ensure the container is filled to no more than 90% capacity[5].

  • GHS Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list the full chemical name and its primary hazards (Toxic/Irritant/Environmental Hazard).

  • TSDF Manifesting: Once limits are reached, the waste must be manifested and transported by a licensed broker to a RCRA-permitted TSDF for high-temperature incineration[2].

Regulatory Grounding

The mandates strict tracking of hazardous waste from "cradle to grave"[2]. While academic and pharmaceutical research laboratories generate a broad range of small-quantity wastes, they are subject to stringent industrial-scale regulations[7]. To maintain compliance and reduce liability, laboratories must implement a proactive Waste Minimization Strategy, substituting less hazardous chemicals where possible and keeping up-to-date chemical inventories to prevent over-purchasing and expiration of reactive intermediates[1].

References

  • Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

  • Prudent Practices in the Laboratory: Management of Waste Source: National Research Council (US) / NCBI Bookshelf URL:[Link]

  • Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol

This comprehensive safety and operational guide provides essential, step-by-step protocols for handling 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS: 1250252-14-2) . Designed for researchers and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive safety and operational guide provides essential, step-by-step protocols for handling 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS: 1250252-14-2) . Designed for researchers and drug development professionals, this document synthesizes regulatory standards with mechanistic chemical insights to ensure a self-validating, fail-safe laboratory environment.

Hazard Profiling & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this specific molecule poses a risk. The structure of 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol dictates its interaction with human physiology:

  • The Aminoethanol Core: Secondary and tertiary amines act as strong bases and nucleophiles. Upon contact with the aqueous environment of the eyes or skin, they rapidly alter localized pH, saponifying lipid membranes and extracting cellular moisture. This leads to severe, potentially irreversible corneal damage and skin irritation[1].

  • The Lipophilic Moieties: The addition of the cyclopropyl and 3-methoxybenzyl groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the skin’s aqueous barrier (stratum corneum) much faster than highly polar amines, increasing the risk of systemic dermal absorption.

Because of this specific structural synergy, standard laboratory precautions are insufficient. The hierarchy of controls must be strictly applied, prioritizing engineering controls before relying on PPE as the final barrier[2].

HazardPathway Exposure Chemical Exposure (Liquid/Aerosol) Skin Dermal Contact Exposure->Skin Unprotected Eye Ocular Contact Exposure->Eye Unprotected PPE_Skin Nitrile Gloves & Lab Coat Exposure->PPE_Skin PPE Donned PPE_Eye Safety Goggles Exposure->PPE_Eye PPE Donned Penetration Lipophilic Penetration (Benzyl Group) Skin->Penetration Irritation Corneal Irritation (Amine Basicity) Eye->Irritation Toxicity Systemic Toxicity Penetration->Toxicity Damage Severe Eye Damage Irritation->Damage Safe Hazard Mitigated PPE_Skin->Safe PPE_Eye->Safe

Hazard pathway of the amino-ethanol derivative and targeted PPE mitigation strategies.

Quantitative PPE & Engineering Control Matrix

Based on the mechanistic risks outlined above, the following matrix summarizes the mandatory protective measures.

Control CategorySpecificationQuantitative MetricMechanistic Rationale
Engineering Control Chemical Fume HoodFace Velocity: 80–100 fpmPrimary defense against aerosolized particulates and volatile amine vapors[2].
Hand Protection Nitrile or Neoprene GlovesThickness: ≥ 6 mil Breakthrough: > 240 minLatex is highly permeable to lipophilic amines. Nitrile provides a robust barrier against the benzyl moiety.
Eye Protection Chemical Safety GogglesANSI Z87.1 CompliantShields against basic amine splashes that cause rapid protein denaturation in the cornea.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents torso exposure. Synthetic fibers (e.g., polyester) can melt into the skin if exposed to organic solvents used during dissolution.

Self-Validating Operational Workflow

This protocol is designed as a self-validating system; each step contains a built-in verification check to ensure the integrity of the safety barrier before proceeding to the next phase[3].

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood. Validation Check: Observe the digital airflow monitor to ensure the face velocity is stable between 80–100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Clear the Workspace: Remove any incompatible chemicals from the hood. Amines react violently with strong oxidizing agents and strong acids.

  • Prepare Consumables: Pre-label all receiving vials, solvent flasks, and waste containers to minimize open-container time during the transfer.

Phase 2: PPE Donning & Integrity Verification
  • Inspect Gloves: Don a pair of ≥ 6 mil nitrile gloves. Validation Check: Perform a "roll and trap" air test on the gloves to check for microscopic punctures before handling the chemical.

  • Don Body & Eye Protection: Button the 100% cotton lab coat completely to the neck. Secure ANSI Z87.1 chemical splash goggles (safety glasses with side shields are insufficient for liquid amines).

Phase 3: Active Handling & Transfer
  • Tare and Transfer: Place the receiving vessel on the analytical balance inside the fume hood. Tare the balance.

  • Dispense: Using a dedicated, clean stainless-steel spatula (for solids/salts) or a glass volumetric pipette (for free-base liquids), transfer the 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol.

  • Seal and Validate: Immediately seal both the source and receiving vessels. Validation Check: Inspect the balance pan and surrounding foil for any stray droplets or powder. If found, proceed immediately to the localized spill management protocol.

Workflow Prep 1. Risk Assessment & Fume Hood Check Donning 2. Don PPE (Gloves, Goggles, Coat) Prep->Donning Handling 3. Weighing & Solvent Dissolution Donning->Handling Waste 4. Segregate Organic Waste Handling->Waste Doffing 5. Doff PPE & Decontaminate Waste->Doffing Complete 6. Safe Completion Doffing->Complete

Step-by-step operational workflow for the safe handling and disposal of the chemical.

Spill Management & Disposal Plan

Improper disposal of amino-ethanol derivatives can lead to severe cross-reactions in waste carboys and environmental toxicity[3].

Localized Spill Response (< 50 mL/g)
  • Containment: Do not use combustible materials like sawdust. Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Neutralization: Because the compound is a basic amine, carefully apply a mild acidic solution (e.g., 5% acetic acid) to the absorbed mixture to neutralize the pH, mitigating its corrosive hazard.

  • Collection: Use a plastic scoop to transfer the absorbed, neutralized material into a heavy-duty chemical waste bag. Seal and label as "Hazardous Amine Waste - Solid."

  • Decontamination: Wash the spill surface with soap and water to remove any residual lipophilic traces.

Routine Waste Disposal
  • Liquid Waste: Dispose of solutions containing 2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol into a designated "Non-Halogenated Organic Waste" carboy, unless it has been dissolved in a halogenated solvent (e.g., Dichloromethane), in which case it must go into the "Halogenated Organic Waste" stream.

  • Solid Waste: Contaminated gloves, pipettes, and weighing boats must be disposed of in a solid hazardous waste bin, not the general municipal trash.

  • Doffing: Remove gloves by pinching the exterior at the wrist and peeling them inside out to trap surface contaminants. Wash hands thoroughly with soap and water immediately after doffing.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.